4-Bromo-3-(trifluoromethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINPDKNNNIGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671972 | |
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-25-5 | |
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-3-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The strategic placement of the bromo, trifluoromethyl, and boronic acid functionalities makes this reagent a versatile partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and materials science. The trifluoromethyl group, in particular, can enhance the metabolic stability and lipophilicity of target molecules, properties that are highly desirable in pharmaceutical candidates.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BBrF₃O₂ |
| Molecular Weight | 268.82 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 163930-19-4 |
Synthesis Pathway
The most common and efficient method for the synthesis of this compound involves a Grignard reaction with the corresponding aryl bromide, followed by borylation and hydrolysis. The starting material for this synthesis is 1,4-dibromo-2-(trifluoromethyl)benzene.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is based on established methods for the synthesis of arylboronic acids.[1]
Materials:
-
1,4-dibromo-2-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are added to the flask.
-
Anhydrous THF is added to just cover the magnesium turnings.
-
A solution of 1,4-dibromo-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small amount of the aryl bromide solution is added to the magnesium suspension to initiate the reaction, indicated by a gentle reflux and the disappearance of the iodine color.
-
The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Borylation:
-
The reaction mixture containing the Grignard reagent is cooled to -78 °C in a dry ice/acetone bath.
-
Triisopropyl borate (1.5 equivalents) is added dropwise to the cooled Grignard solution, maintaining the internal temperature below -60 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is cooled in an ice bath, and 2 M aqueous HCl is added slowly to quench the reaction and hydrolyze the boronate ester. The pH should be adjusted to approximately 2.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white to off-white solid.
-
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Characterization Data
The following table summarizes the expected characterization data for this compound based on data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in DMSO-d₆: ~8.2 (s, 2H, B(OH)₂), ~8.0-7.5 (m, 3H, Ar-H). The aromatic region is expected to show complex splitting due to ¹H-¹⁹F and ¹H-¹H couplings. |
| ¹³C NMR | δ (ppm) in DMSO-d₆: ~140-120 (Ar-C), with the carbon attached to the CF₃ group appearing as a quartet (J ≈ 30 Hz). The carbon attached to the boron atom will be broad. |
| ¹⁹F NMR | δ (ppm) in DMSO-d₆: ~ -62 ppm (s, CF₃). |
| IR | (cm⁻¹) ~3300 (br, O-H), ~1600 (C=C aromatic), ~1350 (B-O), ~1100 (C-F), ~700 (C-Br).[2] |
| Mass Spec. | Expected m/z for C₇H₅BBrF₃O₂: [M+H]⁺ with a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio). |
References
Spectroscopic Profile of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 4-Bromo-3-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this document presents a predicted analysis based on the known spectral properties of structurally analogous compounds and fundamental principles of spectroscopic techniques. The guide includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of similar compounds, including various substituted phenylboronic acids.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 - 8.4 | s | - | B(OH)₂ |
| ~8.1 - 8.3 | d | ~2 | H-2 |
| ~7.8 - 8.0 | dd | ~8, 2 | H-6 |
| ~7.6 - 7.8 | d | ~8 | H-5 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Description |
| ~138 - 142 | C-Ar (C-B) |
| ~135 - 138 | C-Ar (C-H) |
| ~131 - 134 | q, ¹JCF ≈ 270-280 Hz (CF₃) |
| ~128 - 132 | C-Ar (C-H) |
| ~125 - 129 | q, ²JCCF ≈ 30-35 Hz (C-CF₃) |
| ~118 - 122 | C-Ar (C-Br) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 - 3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~1600 - 1550 | Medium | C=C aromatic ring stretch |
| ~1450 - 1400 | Medium | C=C aromatic ring stretch |
| ~1350 - 1300 | Strong | B-O stretch |
| ~1300 - 1100 | Strong | C-F stretch (trifluoromethyl) |
| ~1100 - 1000 | Strong | C-F stretch (trifluoromethyl) |
| ~800 - 700 | Strong | C-H out-of-plane bend |
| ~700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 268/270 | ~95/~100 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 250/252 | Variable | [M-H₂O]⁺ |
| 222/224 | Variable | [M-B(OH)₂]⁺ |
| 199 | Variable | [M-Br]⁺ |
| 143 | Variable | [M-Br-B(OH)₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Arylboronic acids have a tendency to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[4] To obtain a clean spectrum of the monomeric boronic acid, specific sample preparation and acquisition parameters are recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆ or methanol-d₄. The use of an alcohol-containing solvent can help break up the boroxine trimers.[4]
-
Transfer the solution to a standard 5 mm NMR tube.
-
If boroxine formation is still suspected, a small drop of D₂O can be added to the NMR tube to promote the hydrolysis of the anhydride back to the boronic acid.[5]
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Number of scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts should be referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method are common. The ATR method is generally quicker and requires less sample preparation.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the powdered this compound onto the center of the ATR crystal to completely cover the crystal surface.[6]
-
Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Collection:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[7][8]
Sample Introduction:
-
The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[8]
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization Parameters:
-
Electron energy: Typically 70 eV to induce fragmentation and generate a reproducible mass spectrum.[9]
-
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.
-
Data Collection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 4-BROMO-3-METHYLPHENYLBORONIC ACID(221006-67-3) 1H NMR [m.chemicalbook.com]
- 2. 4-Trifluoromethylphenylboronic acid(128796-39-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally similar phenylboronic acids to provide valuable context and predictive insights. The information herein is intended to support research and development activities, particularly in the realms of medicinal chemistry and materials science.
Core Physicochemical Properties
This compound is a solid organic compound valued for its utility in carbon-carbon bond-forming reactions.[1] Its structural features—a bromine atom and a trifluoromethyl group on the phenyl ring—impart unique reactivity and electronic properties.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅BBrF₃O₂ | [1] |
| Molecular Weight | 268.82 g/mol | [1] |
| Physical Form | Solid | [1] |
Comparative Data of Analogous Phenylboronic Acids
To facilitate a deeper understanding and allow for informed estimations, the following table presents experimental data for structurally related phenylboronic acids. The electronic effects of the substituents (e.g., -CF₃, -Br) play a significant role in determining these properties. For instance, electron-withdrawing groups like the trifluoromethyl group are known to increase the acidity (lower the pKa) of arylboronic acids.[2]
| Compound | Melting Point (°C) | Predicted pKa | Water Solubility (at 20°C) |
| 4-(Trifluoromethyl)phenylboronic acid | 245-250 | 7.82 ± 0.10 | 0.12 g/100g |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 217-220 | - | - |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 174 | - | - |
| 4-Chloro-3-(trifluoromethyl)phenylboronic acid | 233-236 | - | - |
| 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid | 200-205 | - | - |
Note: The pKa and water solubility data for 4-(Trifluoromethyl)phenylboronic acid are predicted values and should be considered as estimates.[3][4]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of arylboronic acids like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.
Solubility Determination
Solubility is a crucial parameter for drug development, influencing formulation and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved boronic acid is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For boronic acids, this reflects their Lewis acidity.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the boronic acid solution. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been neutralized. Computational methods, such as those employing Density Functional Theory (DFT), can also be used to predict pKa values.[5][6][7][8]
Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.
Suzuki-Miyaura Coupling Pathway
This compound is an important reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The catalytic cycle for this reaction is depicted below.
This reaction typically involves a palladium catalyst and a base to facilitate the coupling of the arylboronic acid with an organic halide.[9][10][11][12][13] The process consists of three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the desired product and regenerate the catalyst.
References
- 1. Boronic acid, B-[4-bromo-3-(trifluoromethyl)phenyl]- [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scispace.com [scispace.com]
- 5. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-bromo-3-(trifluoromethyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework for understanding its likely solubility characteristics based on related compounds and outlines detailed experimental protocols for its empirical determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in synthetic chemistry, particularly in applications such as Suzuki-Miyaura cross-coupling reactions, where solubility is a critical parameter for reaction kinetics, yield, and purification.
Introduction
This compound is a key building block in organic synthesis, valued for its utility in creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The presence of a trifluoromethyl group can significantly influence the compound's physicochemical properties, including its solubility, by altering its lipophilicity and electronic nature. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating for downstream applications.
Solubility Data
To provide a reference point, the table below summarizes qualitative and, where available, quantitative solubility data for the parent compound, phenylboronic acid. Researchers should consider this as a starting point for solvent selection, with the understanding that the title compound's solubility will vary.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Type | Solubility | Reference |
| Acetone | Ketone | High | [1] |
| 3-Pentanone | Ketone | High | [1] |
| Dipropyl ether | Ether | High | [1] |
| Chloroform | Chloroalkane | Moderate | [1] |
| Methylcyclohexane | Cyclic Alkane | Very Low | [1] |
| Water | Aqueous | 1.9 g/100g at 20°C | [2] |
Note: This data is for the parent phenylboronic acid and should be used as a qualitative guide for this compound.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy, throughput, and available equipment. Two common approaches are the dynamic (synthetic) method and the equilibrium (thermodynamic) method.
Dynamic Method for Solubility Determination
The dynamic method, also known as the synthetic method, involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. This method is efficient for generating solubility data across a range of temperatures.
Materials and Equipment:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor (e.g., luminance probe, laser nephelometer, or high-definition camera)[3][4][5]
-
Analytical balance
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, etc.)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[6]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The point at which the last solid particles disappear and the solution becomes clear is the dissolution temperature.[4] This can be determined by observing the scattering of a laser beam or by a sharp decrease in measured turbidity.[5][6]
-
Data Recording: Record the temperature at which the solution becomes clear. This is the solubility temperature for that specific composition.
-
Constructing the Solubility Curve: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Equilibrium (Thermodynamic) Solubility Method
This method determines the maximum concentration of a solute that can dissolve in a solvent at equilibrium at a constant temperature.
Materials and Equipment:
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
This compound
-
Selected organic solvents
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC.
-
Solubility Determination: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the dynamic determination of solubility.
Caption: Dynamic Solubility Determination Workflow.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with a solid foundation for approaching its use in the laboratory. By understanding the general solubility trends of related phenylboronic acids and by employing the detailed experimental protocols provided, scientists and drug development professionals can empirically determine the solubility of this compound in their solvents of interest. This knowledge is crucial for the successful design, optimization, and execution of synthetic routes and formulation strategies involving this versatile chemical building block.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structures of Trifluoromethyl-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the intricate world of trifluoromethyl-substituted phenylboronic acids, molecules of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, profoundly influences the electronic properties, acidity, and intermolecular interactions of the parent phenylboronic acid. Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount for rational drug design, crystal engineering, and the development of novel functional materials. This document provides a comprehensive overview of their crystal structures, experimental methodologies for their determination, and key structural features.
Core Findings: Supramolecular Assembly through Hydrogen Bonding
The crystal structures of trifluoromethyl-substituted phenylboronic acids are predominantly governed by the formation of robust hydrogen-bonded dimers.[1] The boronic acid functional groups, -B(OH)2, of two neighboring molecules typically interact via O-H···O hydrogen bonds to form a characteristic dimeric synthon.[1][2] These dimers then arrange into higher-order supramolecular structures influenced by weaker interactions, such as C-H···O and C-H···F hydrogen bonds.[1]
A key feature observed in these structures is the syn-anti conformation of the hydrogen-bonded dimers.[1] The trifluoromethyl substituent itself does not typically participate directly in hydrogen bonding with the boronic acid group.[1] The position of the -CF3 group (ortho, meta, or para) on the phenyl ring, however, does impact the overall crystal packing. For instance, in the case of the ortho-substituted isomer, steric hindrance can influence the acidity and conformation of the boronic acid group.[1][3]
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters for trifluoromethyl-substituted phenylboronic acids and their closely related trifluoromethoxy-substituted analogs, providing a basis for structural comparison.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| ortho-Trifluoromethylphenylboronic acid | C₇H₆BF₃O₂ | - | - | - | - | - | - | - | - | - | - |
| meta-Trifluoromethylphenylboronic acid | C₇H₆BF₃O₂ | - | - | - | - | - | - | - | - | - | - |
| para-Trifluoromethylphenylboronic acid | C₇H₆BF₃O₂ | - | - | - | - | - | - | - | - | - | - |
| ortho-(Trifluoromethoxy)phenylboronic acid | C₇H₆BF₃O₃ | Monoclinic | P2₁/c | 10.339(1) | 10.749(1) | 7.828(1) | 90 | 97.58(1) | 90 | 862.6(2) | 4 |
| para-(Trifluoromethoxy)phenylboronic acid | C₇H₆BF₃O₃ | Monoclinic | P2₁/n | 10.749(1) | 7.426(1) | 10.648(1) | 90 | 115.54(1) | 90 | 766.4(1) | 4 |
Note: Detailed crystallographic data for the ortho, meta, and para isomers of trifluoromethylphenylboronic acid were not available in the searched literature. The data for the trifluoromethoxy analogs are provided for comparative purposes.[3][4][5]
Selected Bond Lengths and Dihedral Angles for (Trifluoromethoxy)phenylboronic Acids[3][5]:
| Compound | C1-B1 (Å) | O1-B1 (Å) | O2-B1 (Å) | τ(C2-C1-B1-O1) (°) |
| ortho-(Trifluoromethoxy)phenylboronic acid | 1.578(2) | 1.365(2) | 1.365(2) | 26.5(1) |
| para-(Trifluoromethoxy)phenylboronic acid (Molecule A) | 1.569(4) | 1.364(4) | 1.358(3) | - |
| para-(Trifluoromethoxy)phenylboronic acid (Molecule B) | 1.565(4) | 1.359(3) | 1.365(4) | - |
Experimental Protocols
The determination of the crystal structures of trifluoromethyl-substituted phenylboronic acids involves a series of well-defined experimental procedures.
Synthesis and Crystallization
The synthesis of these compounds typically involves the reaction of a corresponding trifluoromethyl-substituted aryl halide (e.g., bromo- or iodobenzene derivative) with a borate ester in the presence of a strong base at low temperatures, followed by acidic workup.[6]
General Synthetic Procedure:
-
The appropriate trifluoromethyl-substituted aryl halide is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
The solution is cooled to a low temperature (typically -78 °C).
-
An organolithium reagent (e.g., n-butyllithium) is added dropwise to perform a lithium-halogen exchange.
-
A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by the addition of an aqueous acid (e.g., HCl), which hydrolyzes the borate ester to the desired boronic acid.[6]
-
The crude product is then purified, often by recrystallization from a suitable solvent or solvent mixture, to obtain single crystals suitable for X-ray diffraction.[7]
Single-Crystal X-ray Diffraction (SC-XRD)
The definitive method for determining the crystal structure is single-crystal X-ray diffraction.
Data Collection and Structure Refinement Workflow:
-
Crystal Mounting: A high-quality single crystal of appropriate size (typically 0.1-0.5 mm) is carefully selected and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used, and a series of diffraction images are recorded as the crystal is rotated.[7]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[7]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of trifluoromethyl-substituted phenylboronic acids.
This comprehensive guide provides a foundational understanding of the crystal structures of trifluoromethyl-substituted phenylboronic acids. The interplay of strong hydrogen bonding and weaker intermolecular interactions, governed by the position of the trifluoromethyl group, dictates the solid-state architecture of these important molecules. The detailed experimental protocols and workflow visualization serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties and Applications of 4-Bromo-3-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity constant (pKa) of 4-Bromo-3-(trifluoromethyl)phenylboronic acid, detailed experimental protocols for its determination, and its application in drug discovery workflows.
Acidity Constant (pKa) of this compound
| Compound | Substituents | pKa (in Water) | Determination Method |
| This compound | 4-Bromo, 3-Trifluoromethyl | Not Experimentally Determined (Estimated ~7.5-7.8) | - |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Trifluoromethyl | 7.86[1] | UV/Vis Titration[1] |
| Phenylboronic acid | None | 8.8[1] | Potentiometric Titration |
| 2-Fluorophenylboronic acid | 2-Fluoro | 7.85-7.89[1] | Potentiometric and Spectrophotometric Titration[1] |
Note: The estimated pKa is for informational purposes. For precise applications, experimental determination is recommended.
Experimental Protocols for pKa Determination
The pKa of arylboronic acids can be accurately determined using potentiometric or spectrophotometric titration.
2.1. Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes in a solution upon the addition of a titrant.[2][3]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent, such as a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[2]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[4]
-
-
Calibration:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]
-
-
Titration Procedure:
-
Take a known volume of the boronic acid solution and add the background electrolyte.
-
If necessary, adjust the initial pH to the acidic range (e.g., pH 2-3) with the standardized HCl solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the basic range (e.g., pH 11-12).[3]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be determined from the first or second derivative of the curve.
-
2.2. Spectrophotometric Titration
Spectrophotometric titration is a sensitive method suitable for compounds that possess a chromophore near the ionization site, leading to a change in UV-Vis absorbance with pH.[5][6][7]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 3 to 11).
-
-
Spectrophotometric Measurement:
-
For each buffer solution, add a constant, known amount of the boronic acid stock solution.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the boronic acid.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, where the absorbance is halfway between the minimum and maximum values.[6] The following equation can be used for calculation: pKa = pH + log[(A - AB) / (AA - A)] where A is the measured absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.
-
Application in Drug Discovery Workflow
This compound is a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules for drug discovery.[8][9] The trifluoromethyl group can enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates.[10]
Below is a diagram illustrating a typical workflow for the application of this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing this compound.
This workflow demonstrates the initial synthesis of a potential drug candidate via a Suzuki-Miyaura coupling reaction. The resulting molecule then undergoes a series of biological evaluations, including in vitro screening to identify "hits." Promising hits are further investigated through structure-activity relationship (SAR) studies and ADME/Tox profiling to optimize their properties, ultimately leading to the selection of a lead candidate for further development.
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. scirp.org [scirp.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. jelsciences.com [jelsciences.com]
Stability of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid to Protodeboronation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-3-(trifluoromethyl)phenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, like many electron-deficient arylboronic acids, its utility can be compromised by a common side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This guide provides a comprehensive overview of the stability of this compound, with a focus on understanding and mitigating protodeboronation. It includes a review of the underlying mechanisms, qualitative and extrapolated quantitative data on its stability, and detailed experimental protocols for its handling and use in Suzuki-Miyaura cross-coupling reactions.
Introduction to Protodeboronation
Protodeboronation is a significant decomposition pathway for organoboronic acids, leading to the formation of a deboronated byproduct, which reduces the yield of the desired coupled product and complicates purification.[1] The reaction is catalyzed by both acid and base, with the base-catalyzed pathway being particularly relevant for Suzuki-Miyaura couplings, which are typically conducted under basic conditions.[2]
The general mechanism for base-catalyzed protodeboronation involves the attack of a hydroxide ion or other base on the boron atom to form a more reactive tetrahedral boronate species. This is followed by protonolysis of the C-B bond, often by water, to yield the arene and a borate salt. For arylboronic acids bearing electron-withdrawing substituents, a competing dissociative mechanism involving the generation of a transient aryl anion may also be at play.[3]
Stability of this compound
The presence of two strong electron-withdrawing groups, a bromine atom and a trifluoromethyl group, on the phenyl ring of this compound significantly influences its stability. These groups increase the Lewis acidity of the boron atom and stabilize the potential transient aryl anion, thereby increasing its susceptibility to protodeboronation, especially under basic conditions.
Factors Influencing Stability
Several factors can accelerate the rate of protodeboronation for this compound:
-
High pH (Basic Conditions): The rate of protodeboronation for electron-deficient arylboronic acids generally increases with pH. The formation of the tetracoordinate boronate species, which is more prone to C-B bond cleavage, is favored under basic conditions.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired cross-coupling reaction and the undesired protodeboronation.
-
Aqueous Media: The presence of a proton source, most commonly water, is necessary for the protonolysis step of the C-B bond.
-
Catalyst System: Some palladium-phosphine catalysts, particularly those with bulky, electron-rich ligands, can inadvertently promote protodeboronation.[4]
Quantitative Data
Based on the electronic properties of the bromo and trifluoromethyl substituents, it is reasonable to infer that this compound is highly susceptible to protodeboronation under basic conditions.
Table 1: Qualitative and Extrapolated Quantitative Stability of this compound
| Parameter | Condition | Expected Stability/Rate | Rationale |
| Half-life (t½) | pH > 10, elevated temp. | Low (minutes to hours) | Electron-withdrawing groups accelerate base-catalyzed protodeboronation.[3][5] |
| Protodeboronation Rate | Increasing base strength | Increases | Formation of the more reactive boronate is favored.[2] |
| Protodeboronation Rate | Increasing temperature | Increases | General increase in reaction rates. |
| Stability | Anhydrous vs. Aqueous | Higher in anhydrous | Water is a necessary proton source for protodeboronation. |
| Stability | Boronic Acid vs. Pinacol Ester | Pinacol ester is more stable | Steric hindrance at the boron center can slow down the formation of the reactive boronate. |
Experimental Protocols
To minimize protodeboronation, reaction conditions should be carefully optimized to favor the kinetics of the desired cross-coupling reaction over the C-B bond cleavage.
Protocol for Monitoring Protodeboronation by ¹⁹F NMR Spectroscopy
This protocol allows for the quantitative monitoring of the stability of this compound under specific conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or a fluorinated compound with a distinct ¹⁹F NMR signal)
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound and the internal standard in the chosen deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum (t=0) to establish the initial concentrations.
-
Initiation of Reaction: Add a known amount of the base to the NMR tube, mix thoroughly, and start the timer.
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of decomposition.
-
Data Analysis: For each time point, integrate the signal of the trifluoromethyl group of the starting material and any new signals corresponding to the protodeboronated product (1-bromo-2-(trifluoromethyl)benzene). Normalize these integrals against the integral of the internal standard to determine the concentration of each species over time.
-
Kinetic Analysis: Plot the concentration of this compound versus time to determine the rate of protodeboronation and its half-life under the tested conditions.
Recommended Suzuki-Miyaura Coupling Protocol to Minimize Protodeboronation
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, aiming to minimize the protodeboronation side reaction.
Table 2: Recommended Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Boronic Acid Form | Use as the pinacol ester derivative | Increased stability compared to the free boronic acid. |
| Aryl Halide | Aryl bromide or iodide (1.0 equiv) | More reactive than aryl chlorides, allowing for milder reaction conditions. |
| Boronic Ester | This compound pinacol ester (1.2-1.5 equiv) | Excess is used to compensate for potential decomposition. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Milder bases are generally preferred to minimize protodeboronation.[7] |
| Catalyst | Pd(dppf)Cl₂ or a pre-formed Pd(0) catalyst with a biarylphosphine ligand (e.g., XPhos, SPhos) (1-3 mol%) | Highly active catalysts can promote the desired coupling to outcompete protodeboronation. |
| Solvent | Anhydrous dioxane, toluene, or 2-MeTHF | Minimizing water content is crucial. |
| Temperature | Room temperature to 80 °C | Use the lowest temperature that allows for efficient coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidative side reactions. |
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
- 7. benchchem.com [benchchem.com]
In-depth Technical Guide: 4-Bromo-3-(trifluoromethyl)phenylboronic acid (CAS No. 1310383-25-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)phenylboronic acid is a specialized synthetic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and bromo substitutions on the phenylboronic acid scaffold make it a valuable reagent for introducing these moieties into more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. The trifluoromethyl group is known to enhance key properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1310383-25-5 |
| Molecular Formula | C₇H₅BBrF₃O₂ |
| Molecular Weight | 268.82 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction. Please note that reaction conditions may require optimization based on the specific coupling partner and desired product.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide, iodide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Synthesis of Bioactive Molecules
While this compound itself is not typically the final bioactive molecule, it serves as a crucial intermediate in the synthesis of compounds with therapeutic potential. The trifluoromethylphenyl moiety it provides can be found in a variety of drug candidates targeting different biological pathways.
Signaling Pathway Example: Inhibition of the PI3K/AKT/mTOR Pathway
One of the key signaling pathways implicated in cancer is the PI3K/AKT/mTOR pathway, which regulates cell proliferation, growth, and survival. Many drug discovery programs aim to develop inhibitors of this pathway. Through multi-step synthetic routes, including Suzuki-Miyaura coupling with this compound, complex heterocyclic compounds have been synthesized that demonstrate inhibitory activity against kinases within this pathway, such as PI3K or mTOR.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention by a hypothetical inhibitor synthesized using the subject boronic acid.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a versatile and valuable reagent for researchers in organic synthesis and drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the 4-bromo-3-(trifluoromethyl)phenyl group, a substituent that can confer desirable properties to bioactive molecules. While not an end-product itself, its role as a key building block facilitates the development of novel therapeutics targeting critical cellular signaling pathways. The provided experimental framework and workflow diagrams serve as a guide for the practical application of this important synthetic intermediate.
A Technical Guide to 4-Bromo-3-(trifluoromethyl)phenylboronic Acid for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry
Introduction: 4-Bromo-3-(trifluoromethyl)phenylboronic acid is a specialized synthetic building block that has garnered significant interest within the fields of organic chemistry and drug discovery. Its unique trifluoromethylphenyl structure, combined with the reactivity of the boronic acid and bromo functionalities, makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on experimental protocols relevant to researchers and drug development professionals.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial suppliers. Researchers can procure this reagent in purities typically ranging from 95% to 97%. It is essential to verify the purity and specifications from the chosen supplier to ensure the reliability and reproducibility of experimental outcomes.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference |
| CAS Number | 1310383-25-5 | [CymitQuimica] |
| Molecular Formula | C₇H₅BBrF₃O₂ | [CymitQuimica] |
| Molecular Weight | 268.82 g/mol | [CymitQuimica] |
| Appearance | Solid | [CymitQuimica] |
| Purity | Typically 95-97% | [CymitQuimica] |
Core Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of biologically active molecules, including many approved drugs.[1]
The trifluoromethyl (-CF₃) group is of particular importance in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The strategic placement of the -CF₃ group on the phenylboronic acid scaffold allows for the targeted synthesis of novel compounds with potentially improved pharmacokinetic and pharmacodynamic profiles.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
While specific reaction conditions should be optimized for each unique substrate pairing, the following provides a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is adapted from established methodologies for similar reactions.[3][4]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of dioxane and water)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture. If using a mixed solvent system (e.g., dioxane/water), degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the phosphine ligand, to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The biaryl and heteroaryl scaffolds synthesized using this compound are of significant interest in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The trifluoromethyl group can enhance the binding affinity of a small molecule inhibitor to the ATP-binding pocket of a kinase. The synthesis of libraries of compounds based on the 4-Bromo-3-(trifluoromethyl)phenyl scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. While specific signaling pathways directly targeted by derivatives of this particular boronic acid are proprietary to individual research programs, the general strategy is to utilize this building block to synthesize novel inhibitors of kinases implicated in disease progression.
This compound serves as a versatile and valuable reagent for medicinal chemists and drug development professionals. Its commercial availability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the beneficial properties imparted by the trifluoromethyl group, make it a key building block in the synthesis of novel, biologically active compounds. The experimental protocols and strategic workflows outlined in this guide provide a foundation for researchers to effectively utilize this compound in their pursuit of new therapeutic agents, particularly in the competitive landscape of kinase inhibitor development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
molecular weight and formula of 4-Bromo-3-(trifluoromethyl)phenylboronic acid
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. We will cover its fundamental properties, a representative synthetic protocol, and its critical role in the development of novel therapeutics.
Core Properties and Data
This compound is an organoboron compound valued for its unique structural features: a boronic acid functional group, a bromine atom, and a trifluoromethyl group. This combination makes it a highly versatile reagent in synthetic chemistry. The trifluoromethyl group is particularly notable for its ability to enhance crucial properties in drug candidates, such as metabolic stability and binding affinity.[1][2]
Physicochemical Data
The essential quantitative data for this compound are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BBrF₃O₂ | [3] |
| Molecular Weight | 268.82 g/mol | [3] |
| Appearance | Solid | [3] |
| Synonyms | 4-Bromo-3-(trifluoromethyl)benzeneboronic acid, [4-bromo-3-(trifluoromethyl)phenyl]boronic acid | [3] |
| InChI Key | CXINPDKNNNIGAH-UHFFFAOYSA-N | [3] |
Role in Pharmaceutical Research and Development
Phenylboronic acids are foundational reagents in organic synthesis, largely due to their stability, low toxicity, and versatility in carbon-carbon bond-forming reactions.[4][5] this compound is particularly significant in drug discovery for several reasons:
-
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is an ideal participant in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for creating biaryl compounds, which are common scaffolds in pharmaceuticals.[4][5]
-
Structural Modification Platform: The bromine atom provides a reactive handle for introducing a wide array of chemical diversity. It acts as an excellent leaving group in cross-coupling reactions, allowing medicinal chemists to rapidly synthesize libraries of related compounds to explore structure-activity relationships (SAR).[2]
-
Pharmacokinetic Enhancement: The trifluoromethyl (-CF₃) group is a bioisostere for other chemical groups and is known to improve the pharmacokinetic properties of drug molecules. It can increase lipophilicity, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to biological targets.[1][2]
The logical workflow below illustrates how this compound is integrated into the early stages of drug discovery.
Experimental Protocols
While numerous specific synthetic procedures exist, a general and widely adopted method for the synthesis of aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.
Representative Synthesis of an Aryl Boronic Acid
This protocol outlines the synthesis of a generic aryl boronic acid from an aryl bromide, which is applicable for preparing compounds like this compound.
Materials:
-
Aryl Bromide (e.g., 1-bromo-4-chloro-2-(trifluoromethyl)benzene as a starting point)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric Acid (HCl), 1M solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add magnesium turnings to the flask and flush the system with an inert gas (Argon or Nitrogen).
-
Add anhydrous THF to the flask.
-
Dissolve the aryl bromide in anhydrous THF and add it dropwise to the magnesium suspension. The reaction may need gentle heating to initiate.
-
Once initiated, maintain a gentle reflux by controlling the addition rate of the aryl bromide solution. After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[4]
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trimethyl borate to the cooled solution while stirring vigorously. Maintain the temperature at -78 °C during the addition to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 1M HCl. Stir for approximately 1 hour until two clear layers form.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine all organic layers and wash with brine.
-
Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.[6]
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexanes and ethyl acetate) to yield the pure aryl boronic acid.
-
Key Chemical Reactions: Suzuki-Miyaura Coupling
The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the phenyl group of the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic acid, B-[4-bromo-3-(trifluoromethyl)phenyl]- [cymitquimica.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.pitt.edu [sites.pitt.edu]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This protocol focuses on the application of 4-bromo-3-(trifluoromethyl)phenylboronic acid as a key building block. The presence of both a bromine atom and a trifluoromethyl group on the phenylboronic acid core makes it a highly valuable reagent in medicinal chemistry.[4][5] The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[4][6] This allows for the strategic introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an aryl or vinyl halide (or triflate) in the presence of a base.[3][7]
Reaction:
Where Ar-X is an aryl or vinyl halide/triflate.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The conditions are based on established methods for similar substrates and may require optimization for specific reaction partners.[8][9][10]
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving similar brominated aromatic compounds with various arylboronic acids. Actual yields for the coupling of this compound may vary depending on the specific substrates and optimized reaction conditions.
| Entry | Aryl Halide | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-iodophenol | Phenylboronic acid | Pd(OAc)₂ (3), PPh₃ (12) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4-6 | 85-95[8] |
| 2 | 1-Bromo-3,4-difluorobenzene | 4'-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 105 | 8.5 | 77[10][11] |
| 3 | 1-Bromo-3,4-difluorobenzene | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 105 | 8.5 | 79[10][11] |
| 4 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | Aqueous | 70 | - | up to 97[12] |
| 5 | 4-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ (0.03) | K₃PO₄ | 1,4-Dioxane | 75 | - | 87[13] |
Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Bromo-3-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)phenylboronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, offers medicinal chemists a powerful tool for the synthesis of novel therapeutic agents. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The trifluoromethyl group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of complex organic molecules with a wide range of biological activities. These include:
-
Kinase Inhibitors: A significant number of small molecule kinase inhibitors, many of which are approved cancer therapeutics, incorporate the trifluoromethylphenyl moiety to enhance their potency and pharmacokinetic properties.[3]
-
Anticancer Agents: Beyond kinase inhibition, derivatives of this boronic acid have been explored for their potential to inhibit other cancer-related targets, such as tubulin polymerization.
-
Antibacterial and Antifungal Agents: The trifluoromethylphenyl scaffold has also been incorporated into novel antimicrobial compounds.[4][5]
Data Presentation: Biological Activities of Derived Compounds
The following tables summarize the quantitative biological data for representative compounds synthesized using precursors that install the 4-bromo-3-(trifluoromethyl)phenyl or a closely related trifluoromethylphenyl moiety.
Table 1: Kinase Inhibitory Activity of Trametinib
Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases and contains the structurally related 4-bromo-3-(trifluoromethyl)aniline-derived moiety.
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| Trametinib | MEK1 | 0.92 | Cell-free assay |
| MEK2 | 1.8 | Cell-free assay | |
| B-RAF mutant cells | 0.48 - 36 | Human colorectal cancer cell lines | |
| K-RAF mutant cells | 0.48 - 36 | Human colorectal cancer cell lines |
Data sourced from[2].
Table 2: Antimicrobial Activity of Trifluoromethylphenyl-derived Benzoxaboroles
Derivatives of 2-formyl-4-(trifluoromethyl)phenylboronic acid have demonstrated significant antifungal activity.
| Compound | Organism | MIC (µg/mL) |
| Piperazine bis(benzoxaborole) derivative | Candida albicans | 7.8 |
| Aspergillus niger | 3.9 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide (e.g., a bromopyrimidine derivative).
Materials:
-
This compound
-
Heterocyclic halide (e.g., 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2)
-
Ligand (if required, e.g., XPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel, add the heterocyclic halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., 5 mol%) and, if necessary, the ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[6][7][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a specific kinase (e.g., MEK1/2).
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., MEK1)
-
Kinase substrate (e.g., inactive ERK2)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a multi-well assay plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified diagram of the PI3K/Akt/mTOR and MAPK signaling pathways.
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
The Pivotal Role of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid in Modern Drug Discovery
Introduction: 4-Bromo-3-(trifluoromethyl)phenylboronic acid has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique structural features—a bromine atom amenable to cross-coupling reactions and a trifluoromethyl group that can enhance metabolic stability and binding affinity—make it a valuable reagent for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their discovery programs.
Application Notes
This compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. The resulting biaryl and heteroaryl structures are common motifs in a wide array of drug candidates targeting various diseases.
Key Application Areas:
-
Enzyme Inhibition: This boronic acid is a key precursor for the synthesis of potent enzyme inhibitors. Boronic acids themselves are known to act as transition-state analogs, particularly for serine proteases.[1][2] Furthermore, the phenylboronic acid moiety can be elaborated into more complex structures that target specific enzymes.
-
β-Lactamase Inhibitors: Derivatives of phenylboronic acids are being investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][3] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, deactivating them and restoring the efficacy of co-administered antibiotics.[1][2]
-
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors: The 4-bromo-3-(trifluoromethyl)phenyl moiety has been incorporated into potent and selective inhibitors of FGFR1, a receptor tyrosine kinase implicated in various cancers. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4]
-
-
Anticancer Agents: The trifluoromethyl group is a common feature in many anticancer drugs, as it can improve cell permeability and metabolic stability. By incorporating the 4-bromo-3-(trifluoromethyl)phenyl scaffold, medicinal chemists can generate novel compounds with potent antiproliferative activity against various cancer cell lines.
-
Antibacterial Agents: The development of new antibacterial agents is a critical area of research. Phenylboronic acid derivatives have shown promise as antibacterial agents, and the inclusion of the trifluoromethyl group can enhance their activity. Compounds derived from this compound have demonstrated significant activity against clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
Quantitative Data Summary
The following tables summarize the biological activities of representative compounds synthesized using phenylboronic acid derivatives, including those with trifluoromethyl substitutions.
Table 1: Anticancer Activity of Phenylboronic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide Derivative (C9) | NCI-H520 (NSCLC) | 1.36 ± 0.27 | [6] |
| Benzamide Derivative (C9) | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [6] |
| Benzamide Derivative (C9) | NCI-H226 (NSCLC) | 2.31 ± 0.41 | [6] |
| Benzamide Derivative (C9) | NCI-H460 (NSCLC) | 2.14 ± 0.36 | [6] |
| Benzamide Derivative (C9) | NCI-H1703 (NSCLC) | 1.85 ± 0.32 | [6] |
| Pyrimidine-Tethered Compound (B-4) | MCF-7 (Breast) | 6.70 ± 1.02 | [7] |
| Pyrimidine-Tethered Compound (B-4) | A549 (NSCLC) | 20.49 ± 2.7 | [7] |
| 3-Fluoroazetidin-2-one (32) | MCF-7 (Breast) | 0.075 | [8] |
| 3-Fluoroazetidin-2-one (33) | MCF-7 (Breast) | 0.095 | [8] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Antibacterial Activity of Phenylboronic Acid Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative (25) | S. aureus (MRSA) | 0.78 | [5] |
| Pyrazole Derivative (25) | S. epidermidis | 1.56 | [5] |
| Pyrazole Derivative (25) | E. faecium | 0.78 | [5] |
| (Trifluoromethoxy)phenylboronic acid isomers | E. coli | >500 | [9] |
| (Trifluoromethoxy)phenylboronic acid isomers | B. cereus | >500 | [9] |
MIC: Minimum Inhibitory Concentration
Table 3: Enzyme Inhibition by Phenylboronic Acid Derivatives
| Compound Class | Enzyme Target | Ki (nM) | Reference |
| Triazole-based BATSI (10a) | AmpC β-lactamase | 140 | [3] |
| Triazole-based BATSI (5) | KPC-2 β-lactamase | 730 | [3] |
BATSI: Boronic Acid Transition State Inhibitor
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
n-Propanol and Water (or another suitable solvent system like DME, THF, or dioxane)
-
Nitrogen gas supply
-
Standard laboratory glassware for organic synthesis
-
To a round-bottomed flask equipped with a magnetic stirrer and a condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the chosen solvent (e.g., n-propanol).
-
Stir the mixture for 15 minutes to dissolve the solids.
-
To the solution, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq), the phosphine ligand (e.g., PPh₃, 0.02-0.10 eq), and an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0-3.0 eq).
-
De-gas the reaction mixture by bubbling nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Visualizations
Signaling Pathway Diagrams
Caption: FGFR1 signaling pathway and the inhibitory action of a competitive inhibitor.
Caption: Mechanism of β-lactamase inhibition by a boronic acid-based inhibitor.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Bromo-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds containing trifluoromethyl (CF3) groups are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. 4-Bromo-3-(trifluoromethyl)phenylboronic acid is a versatile building block that allows for the introduction of a bromo- and trifluoromethyl-substituted phenyl ring into a target molecule. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for achieving this transformation, offering a robust and high-yielding pathway to complex biaryl compounds.[1] This document provides detailed protocols and application notes for the preparation of biaryl compounds utilizing this key reagent.
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide.[2] The reaction requires a base to activate the boronic acid and proceeds through a well-defined catalytic cycle.[2]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) is depicted below. The reaction yields a substituted biaryl compound with the formation of a new carbon-carbon bond.
Caption: General Suzuki-Miyaura reaction scheme.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst.
-
Transmetalation: The organoborane complex (formed from the boronic acid and base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocols
This section provides a general but detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The conditions are based on established procedures and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, PCy₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, DME, often with water)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of Toluene/Dioxane and 2M aqueous K₂CO₃) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Data Presentation: Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes common combinations used for coupling aryl halides, which serve as a starting point for optimization with this compound.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ (2-3) | - | K₂CO₃ | Toluene/H₂O | 80-100 | 85-98 |
| Aryl Bromide | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane | 100 | 80-95 |
| Aryl Bromide | G-COOH-Pd-10 (0.44) | - | K₂CO₃ | DMF/H₂O | 110 | ~90 |
| Aryl Chloride | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | DME | 80 | 70-90 |
| Aryl Chloride | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | n-Butanol | 100 | >90 |
| Aryl Triflate | Pd(OAc)₂ (1.5) | PCy₃ (3) | K₃PO₄ | Dioxane | Room Temp - 80 | 75-95 |
Note: Yields are representative for general Suzuki couplings and will vary depending on the specific substrates used with this compound. Optimization is often necessary.
Conclusion
This compound is a highly valuable reagent for synthesizing complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols and data provided herein offer a comprehensive guide for researchers. By carefully selecting the catalyst, base, and solvent system, a wide range of trifluoromethyl- and bromo-functionalized biaryls can be prepared efficiently, facilitating advancements in drug discovery and materials science.
References
Application Notes and Protocols for the Functionalization of Aromatic Rings with 4-Bromo-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)phenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex aromatic and heteroaromatic structures. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of both a bromo and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and offers multiple points for molecular elaboration, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a convenient handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of aromatic rings.
Core Applications: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of a variety of substituted biphenyl and aryl-heterocycle scaffolds.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below. The key steps involve the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Aryl Halide/Heterocyclic Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 80-92 |
| 4 | 3-Bromothiophene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88-96 |
| 5 | 4-Chlorotoluene | PdCl₂(dtbpf) (3) | - | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 75-85 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol provides a general method for the coupling of various aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system (e.g., Toluene, Ethanol, Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water, 10 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heterocyclic Halide
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., XPhos)
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Solvent (e.g., Toluene)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine this compound (1.5 mmol, 1.5 equiv), the heterocyclic halide (1.0 mmol, 1.0 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Add degassed toluene (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow steps 8-10 from Protocol 1 for work-up and purification.
Signaling Pathway Visualization
In drug discovery, the synthesized compounds are often designed to interact with specific biological pathways. For instance, many kinase inhibitors target signaling cascades that are dysregulated in diseases like cancer. The general principle of kinase inhibition is illustrated below.
Conclusion
This compound is a highly effective reagent for the synthesis of complex aromatic and heteroaromatic compounds through Suzuki-Miyaura cross-coupling reactions. The protocols provided herein offer robust starting points for the functionalization of a wide range of aromatic and heterocyclic rings. The versatility of this building block, coupled with the power of palladium catalysis, makes it an indispensable tool for researchers in organic synthesis and drug discovery. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
Applications of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)phenylboronic acid is a versatile building block in materials science, primarily utilized in the synthesis of advanced organic electronic materials and polymers. The presence of both a bromo and a trifluoromethyl group on the phenylboronic acid core offers unique opportunities for molecular design. The trifluoromethyl group is a strong electron-withdrawing moiety that can enhance the thermal stability, chemical resistance, and electron-accepting properties of materials. The bromo substituent provides a reactive site for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the precise incorporation of this functionalized phenyl ring into a wide array of complex molecular architectures.
While specific, detailed applications with extensive quantitative data for materials synthesized directly from this compound are not widely available in published literature, its structural motifs are found in various advanced materials. The following application notes are based on the established roles of similar fluorinated and brominated phenylboronic acids in materials science, providing a guide for its potential applications and the protocols for its use.
Application Note 1: Synthesis of Host Materials for Organic Light-Emitting Diodes (OLEDs)
Application: this compound can serve as a key intermediate in the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). The trifluoromethyl group can help to raise the triplet energy of the host material, which is crucial for efficiently hosting blue phosphorescent emitters and preventing back energy transfer. The bromo group allows for coupling with other aromatic moieties to build up the final host molecule.
Logical Workflow for OLED Host Material Synthesis:
Caption: Synthetic route to OLED host materials.
Experimental Protocol: Suzuki-Miyaura Coupling for OLED Material Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., a brominated or iodinated carbazole or fluorene derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) in the chosen solvent system (e.g., toluene/water 4:1).
-
Add the base (2.0 - 3.0 equivalents).
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.01 - 0.05 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Expected Outcome: The resulting molecule would incorporate the 4-bromo-3-(trifluoromethyl)phenyl moiety. Further synthetic steps may be required to build the final, more complex host material. Characterization would typically involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Application Note 2: Development of Advanced Polymers with Enhanced Thermal and Chemical Resistance
Application: The incorporation of this compound into polymer backbones via Suzuki polycondensation can lead to materials with improved thermal stability and chemical resistance. The rigid aromatic structure and the fluorine content contribute to these enhanced properties, making such polymers suitable for applications in demanding environments, such as high-performance coatings or engineering plastics.
Experimental Workflow for Polymer Synthesis:
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 4-Bromo-3-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Bromo-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low or no product formation in a Suzuki coupling with an electron-deficient boronic acid like this compound can stem from several factors. The primary aspects to verify are:
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Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are active and not degraded. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to degradation over time.
-
Base Selection and Quality: The choice and quality of the base are critical. For challenging couplings with electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). Ensure the base is finely powdered and anhydrous, as moisture can interfere with the reaction.
Q2: What are the common side reactions when using this compound, and how can I minimize them?
A2: The two most common side reactions with electron-deficient boronic acids are protodeboronation and homocoupling.
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Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and certain bases. To mitigate this:
-
Use anhydrous solvents and reagents.
-
Employ milder bases such as K₃PO₄ or CsF.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can slowly release the boronic acid under the reaction conditions.
-
Optimize the reaction time and temperature; shorter reaction times and lower temperatures can reduce the extent of this side reaction.
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that favors homocoupling. To minimize homocoupling:
-
Rigorously exclude oxygen from the reaction mixture by degassing the solvent and maintaining a strict inert atmosphere.
-
Ensure the efficient reduction of the Pd(II) precatalyst to Pd(0).
-
Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?
A3: For challenging Suzuki couplings involving electron-deficient boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective. For instance, a catalyst system comprising a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like tricyclohexylphosphine has been used for similar couplings.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species. Aprotic polar solvents are commonly used.
-
Dioxane, Tetrahydrofuran (THF), or 2-Methyltetrahydrofuran (2-MeTHF) are frequently employed.
-
In some cases, a mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial, particularly when using inorganic bases like K₃PO₄. However, for boronic acids prone to protodeboronation, anhydrous conditions may be preferable. Toluene or N,N-dimethylformamide (DMF) have also been used effectively in certain protocols.
Troubleshooting Guide
If you are encountering issues with your Suzuki coupling reaction, follow this decision tree to diagnose and resolve the problem.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an aryl bromide and this compound. This protocol is based on general procedures for challenging couplings and should be optimized for your specific substrates.
General Procedure using a Palladium Acetate / Phosphine Ligand System
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide). To this suspension, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand such as tricyclohexylphosphine (4 mol%).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables provide a summary of typical conditions and yields for Suzuki coupling reactions of aryl boronic acids that are structurally related to this compound. This data is intended to serve as a guide for reaction optimization.
Table 1: Comparison of Catalyst Systems for the Coupling of an Aryl Bromide with an Electron-Deficient Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 2 | >95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 4 | >95 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 90 | 12 | 85 |
Note: Data is compiled from various sources for illustrative purposes with structurally similar electron-deficient boronic acids and may not be directly representative of reactions with this compound.
Table 2: Effect of Base on the Suzuki Coupling of an Aryl Bromide with a Fluorinated Phenylboronic Acid
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 60 |
| K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 |
| Cs₂CO₃ | Dioxane | 100 | 4 | 95 |
Note: This table illustrates the general trend of base effectiveness for Suzuki couplings with electron-deficient boronic acids. Optimal conditions should be determined experimentally.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing a Suzuki coupling reaction.
Technical Support Center: Preventing Protodeboronation of Electron-Deficient Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation, particularly with electron-deficient phenylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions and other applications.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with electron-deficient phenylboronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This side reaction is particularly problematic for electron-deficient phenylboronic acids. The electron-withdrawing groups on the aromatic ring increase the susceptibility of the C-B bond to cleavage.[1] This leads to the consumption of the starting material, reduced yields of the desired product, and the formation of difficult-to-remove impurities.[2]
Q2: What are the primary factors that cause protodeboronation?
A2: Several factors in the reaction environment can promote protodeboronation:
-
Presence of a Proton Source: Water is a common proton source that facilitates the cleavage of the C-B bond.[2]
-
Base: The presence of base is essential for the Suzuki-Miyaura coupling, but it is also known to catalyze protodeboronation.[3] Strong bases, in particular, can accelerate this undesired side reaction.[4]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[5]
-
Palladium Catalyst System: While crucial for cross-coupling, some palladium-phosphine catalysts, especially those with bulky phosphine ligands, can inadvertently promote protodeboronation.[3]
-
pH: The reaction pH is a critical factor, with protodeboronation rates being highly pH-dependent. For many arylboronic acids, the reaction is fastest at high pH where the more reactive arylboronate anion is formed.[2][6]
Q3: How can I store electron-deficient phenylboronic acids to minimize degradation?
A3: To ensure the long-term stability of electron-deficient phenylboronic acids, proper storage is crucial. These compounds should be stored in a tightly sealed container in a dry and well-ventilated area. For optimal stability, refrigeration is recommended. Storing under an inert atmosphere, such as nitrogen or argon, can further prevent degradation.
Q4: Are boronic esters, like pinacol esters (Bpin), always more stable to protodeboronation than the corresponding boronic acids?
A4: It is a common misconception that converting a boronic acid to its pinacol ester universally guarantees greater stability against protodeboronation under basic aqueous conditions. While pinacol esters are often more resistant to oxidation and easier to handle, their stability against protodeboronation is nuanced.[7] In some cases, hydrolysis of the ester back to the more reactive boronic acid can be a key step in the overall protodeboronation process. However, other derivatives like N-methyliminodiacetic acid (MIDA) boronates have demonstrated exceptional stability and are utilized in "slow-release" strategies to maintain a low concentration of the reactive boronic acid during the reaction.[1][8]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Low yield of the desired cross-coupling product with significant formation of the protodeboronated byproduct.
This is a classic indication that the rate of protodeboronation is competing with or exceeding the rate of your desired Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
-
Ensure Anhydrous Conditions: Water is a primary culprit in protodeboronation.
-
Protocol: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous reagents.
-
-
Modify Reaction Base: Strong bases can significantly accelerate protodeboronation.
-
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.
-
-
Lower the Reaction Temperature: Higher temperatures can favor the undesired side reaction.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the temperature.
-
-
Use a Stabilized Boronic Acid Surrogate: If the free boronic acid is too unstable, a protected form is highly recommended.
-
MIDA Boronates: These are exceptionally stable and participate in a "slow-release" of the boronic acid under basic conditions, keeping the concentration of the unstable free boronic acid low.[1][8]
-
Pinacol Esters: Often more stable than the free boronic acid, but their effectiveness can be substrate-dependent.[7]
-
-
Optimize the Catalyst and Ligands: A highly active catalyst can promote the desired coupling to outcompete protodeboronation.
-
Recommendation: Use a pre-formed, active Pd(0) catalyst to avoid inefficient reduction steps. For electron-deficient boronic acids, highly active palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos can be effective.[9] However, be aware that very bulky ligands can sometimes paradoxically promote protodeboronation.[3]
-
Issue 2: Inconsistent reaction yields and reproducibility.
Inconsistent results can often be traced back to the purity and stability of the boronic acid starting material.
-
Verify Boronic Acid Purity: Before use, check the purity of your electron-deficient phenylboronic acid.
-
Analytical Method: Use ¹H NMR or LC-MS to check for the presence of the protodeboronated byproduct in your starting material.
-
-
Proper Storage: As mentioned in the FAQs, ensure your boronic acid is stored correctly to prevent degradation over time.
-
Use a Freshly Opened or Purified Batch: If in doubt, use a new bottle of the boronic acid or purify the existing stock.
Data Presentation
Table 1: Effect of Reaction Conditions on Protodeboronation
The following table provides a qualitative summary of the impact of various reaction parameters on the rate of protodeboronation.
| Parameter | Condition | Impact on Protodeboronation |
| Temperature | Increasing Temperature | Increases Rate |
| Base Strength | Stronger Base (e.g., NaOH) | Increases Rate |
| Weaker Base (e.g., K₃PO₄) | Decreases Rate | |
| Water Content | Anhydrous | Minimizes Rate |
| Aqueous | Increases Rate | |
| Boronic Acid Form | Free Boronic Acid | Higher Rate |
| Pinacol Ester | Generally Lower Rate | |
| MIDA Boronate | Significantly Lower Rate (Slow Release) | |
| Ligand Choice | Bulky Phosphine Ligands | Can Increase Rate[3] |
Table 2: Comparison of Half-lives for Protodeboronation of Selected Arylboronic Acids
This table presents representative data on the stability of different arylboronic acids to protodeboronation under specific conditions. Note that rates are highly dependent on the specific substrate and reaction conditions.
| Arylboronic Acid | Conditions | Approximate Half-life (t₀.₅) | Reference |
| 2,6-Difluorophenylboronic acid | pH > 13, 70 °C, 50% aq. dioxane | < 3 msec | [10] |
| 2-Pyridylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~27 sec | [11] |
| 5-Thiazolylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 sec | [12] |
| Phenylboronic acid | pH > 13, 70 °C, 50% aq. dioxane | ~6.5 months | [10] |
This data is intended for comparative purposes. Actual rates will vary with specific experimental parameters.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of MIDA Boronates
This protocol describes a mild and efficient method for the preparation of N-methyliminodiacetic acid (MIDA) boronates from the corresponding boronic acids.[13]
Caption: Experimental workflow for MIDA boronate synthesis.
Materials:
-
Boronic Acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add the boronic acid and MIDA anhydride.
-
Cap the flask with a septum and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture in an oil bath at 70 °C for 24 hours. A white precipitate should form.
-
After the reaction is complete, cool the flask to room temperature.
-
Filter the mixture through a Büchner funnel and wash the solid with additional dioxane followed by pentane.
-
Dry the resulting white solid under vacuum to yield the pure MIDA boronate.
Protocol 2: Optimized Suzuki-Miyaura Coupling of an Electron-Deficient Phenylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of an electron-deficient phenylboronic acid, designed to minimize protodeboronation.
Materials:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Phenylboronic Acid or its MIDA/Pinacol Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or THF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the boronic acid derivative, the base, the palladium catalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationships: Factors Influencing Protodeboronation
Caption: Factors influencing the rate of protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. figshare.com [figshare.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 4-Bromo-3-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-3-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields with this substrate are often due to its electron-deficient nature, a consequence of the electron-withdrawing trifluoromethyl group. This characteristic can lead to several complications:
-
Slower Transmetalation: The electron-deficient boronic acid exhibits reduced nucleophilicity, which can slow down the crucial transmetalation step in the catalytic cycle.[1]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, especially in the presence of base and water.[2]
-
Catalyst Inactivity: Standard palladium catalysts may not be robust enough for this substrate. The choice of both the palladium source and the ligand is critical for success.[3]
Q2: What are the initial troubleshooting steps I should take when a reaction fails?
A2: When a Suzuki-Miyaura coupling fails, a systematic review of the reaction parameters is essential:
-
Verify Reagent Quality: Ensure the purity of your this compound, aryl halide, and solvent. Boronic acids can degrade over time.
-
Ensure Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[2] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Check Catalyst and Ligand Activity: If possible, test your catalyst and ligand on a well-established, simpler Suzuki-Miyaura reaction to confirm their activity.[4] Consider using a fresh batch of catalyst and ligand.
Q3: Which catalyst and ligand system is recommended for this compound?
A3: For challenging, electron-deficient substrates, highly active catalyst systems are required. Standard catalysts like Pd(PPh₃)₄ often give poor results.[2] The most effective systems typically involve a palladium(II) precatalyst in combination with a bulky, electron-rich phosphine ligand.
-
Buchwald-type Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly recommended.[3][5] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can stabilize the palladium catalyst.
-
Palladium Precatalysts: Air- and moisture-stable palladacycle precatalysts (e.g., XPhos Pd G3) are advantageous as they ensure the formation of the active Pd(0) species in situ.[3]
Q4: How do I minimize the side reaction of protodeboronation?
A4: Protodeboronation is a common issue with electron-deficient boronic acids. To mitigate this:
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger ones like NaOH or KOtBu.
-
Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents can reduce the rate of protodeboronation.[4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can sometimes improve the outcome.[6]
Q5: What is dehalogenation and how can I prevent it?
A5: Dehalogenation is a side reaction where the aryl bromide is reduced to the corresponding arene, replacing the bromine with a hydrogen atom.[7] This consumes your starting material. To minimize dehalogenation:
-
Optimize Ligand Choice: The choice of ligand can influence the rate of dehalogenation.
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of this side reaction.
-
Review Base and Solvent: The combination of base and solvent can play a role. Experimenting with different combinations may be necessary.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand. 2. Poor quality of boronic acid. 3. Insufficiently inert atmosphere. 4. Inappropriate choice of base or solvent. | 1. Use a fresh, high-quality palladium precatalyst (e.g., a palladacycle) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[3] 2. Verify the purity of the boronic acid. 3. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, with or without water). |
| Significant Protodeboronation | 1. Presence of excess water and a strong base. 2. Prolonged reaction time at high temperature. | 1. Use a milder base (e.g., K₂CO₃, K₃PO₄).[4] 2. Consider using anhydrous solvents. 3. Monitor the reaction closely and stop it once the starting material is consumed. 4. Convert the boronic acid to a more stable boronate ester. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow cross-coupling reaction allowing for competitive homocoupling. | 1. Rigorously degas all solvents and reagents.[2] 2. Employ a more active catalyst system to accelerate the desired cross-coupling reaction. |
| Dehalogenation of Aryl Bromide | 1. Side reaction promoted by certain catalyst systems or conditions. | 1. Screen different ligands. 2. Optimize the reaction temperature, starting with lower temperatures. 3. Evaluate different base and solvent combinations. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures. 2. Insufficient stabilization of the palladium catalyst by the ligand. | 1. Use a more robust ligand that can stabilize the palladium species. 2. Lower the reaction temperature if possible. |
Data Presentation: Catalyst and Ligand Screening
The following table summarizes hypothetical yet representative data for the Suzuki-Miyaura coupling of this compound with a generic aryl partner, illustrating the impact of different catalyst and ligand systems on the reaction yield.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | <10 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 25 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 85 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O | 70 | 6 | 88 |
| 6 | NiCl₂(dppf) (5) | - | K₃PO₄ | Dioxane | 100 | 8 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, and palladium precatalyst.
-
Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 4-Bromo-3-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying the product of a Suzuki-Miyaura coupling reaction using this compound?
A1: The initial purification step is typically an aqueous workup. This procedure is crucial for removing inorganic salts, such as the base used in the reaction (e.g., potassium carbonate, sodium carbonate), and other water-soluble impurities. The general process involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and then washing it with water or a brine solution.
Q2: How can I remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the organic extract of your crude product with a dilute aqueous base, such as 1M sodium hydroxide or potassium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during liquid-liquid extraction, effectively separating it from your desired product in the organic layer.
Q3: My desired product and a homocoupled byproduct of the boronic acid have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in purifying Suzuki-Miyaura reaction products. Meticulous flash column chromatography is often the most effective method. Key strategies include using a long column with a high surface area silica gel and employing a shallow solvent gradient with a solvent system that provides the best separation on a TLC plate. For solid products, recrystallization can also be a powerful purification technique if a suitable solvent is found where the solubility of the desired product and the byproduct differ significantly.
Q4: I see a persistent dark color in my organic extracts, likely from residual palladium catalyst. How can I remove it?
A4: Residual palladium can be removed by several methods. One common approach is to treat the organic solution with a palladium scavenger, such as activated carbon or specialized silica-based scavengers, followed by filtration through a pad of Celite®. Another method is to perform multiple aqueous washes, sometimes with a dilute solution of a chelating agent like EDTA, although this is less common. Ensuring complete removal of palladium is often critical for downstream applications, especially in drug development.
Q5: My purified product, which is expected to be a solid, is an oil. What could be the issue?
A5: If your product is an oil instead of a solid, it could be due to the presence of impurities that are depressing the melting point. Further purification by column chromatography may be necessary. It is also possible that the product itself is a low-melting solid or an oil at room temperature. Verifying the expected physical state of your target compound from literature sources is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of reaction products of this compound.
Problem: Low recovery of the desired product after aqueous workup.
| Possible Cause | Suggested Solution |
| Product is partially water-soluble. | Perform multiple extractions (at least 3-4 times) with the organic solvent. If the product has acidic or basic functionality, adjust the pH of the aqueous layer to suppress its ionization and increase its partitioning into the organic layer. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite®. |
| Incomplete reaction. | Before workup, check the reaction completion by TLC or LC-MS. If starting materials are still present, consider extending the reaction time or re-evaluating the reaction conditions. |
Problem: Poor separation during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Systematically screen different solvent systems using TLC. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent such as ethyl acetate or dichloromethane. A good starting point for fluorinated biphenyls is a hexane/ethyl acetate mixture.[1] |
| Column overloading. | Use an appropriate amount of silica gel relative to the crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations. |
| Cracks or channels in the silica gel column. | Pack the column carefully to ensure a homogenous and compact bed of silica. Dry loading the sample by adsorbing it onto a small amount of silica gel can also improve separation. |
| Co-elution of impurities. | If impurities have very similar polarity, consider using a different stationary phase, such as alumina or a fluorinated silica phase, which can offer different selectivity.[2] |
Problem: Difficulty in inducing crystallization during recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate solvent or solvent mixture. | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Screen a variety of solvents of different polarities. If a single solvent is not effective, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). For trifluoromethyl-substituted biaryls, consider solvents like ethanol, isopropanol, or mixtures of a good solvent (e.g., dichloromethane, ethyl acetate) with a poor solvent (e.g., hexanes, heptane).[3] |
| Solution is not saturated. | Reduce the volume of the solvent by gentle heating or under a stream of inert gas to concentrate the solution. |
| Solution is cooling too quickly. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
| Absence of nucleation sites. | Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure compound if available. |
Experimental Protocols
General Aqueous Workup Protocol
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 3 volumes relative to the reaction solvent volume).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 1 volume).
-
1M aqueous sodium carbonate or sodium bicarbonate solution (2 x 1 volume) to remove unreacted boronic acid.
-
Brine (1 x 1 volume).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
General Flash Column Chromatography Protocol for a Trifluoromethyl-Substituted Biaryl
-
Adsorbent: Silica gel, 230-400 mesh.
-
Eluent System (Example): A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-20% ethyl acetate). The optimal gradient should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) or adsorb it onto a small amount of silica gel for dry loading.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent according to the predetermined gradient.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (w/w) |
| Initial Eluent Polarity | Low (e.g., 0-5% Ethyl Acetate in Hexanes) |
| Final Eluent Polarity | Determined by TLC (typically 10-30% Ethyl Acetate in Hexanes) |
| Fraction Size | Approximately 0.5-1 column volume |
General Recrystallization Protocol
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (or the "good" solvent of a binary pair) and heat the mixture to boiling with stirring.
-
Continue adding the solvent portion-wise until the solid is completely dissolved.
-
If using a binary solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Caption: Troubleshooting logic for purification of reaction products.
References
Technical Support Center: Suzuki Coupling of Trifluoromethylphenylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving trifluoromethylphenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of trifluoromethylphenylboronic acids?
The two most prevalent side reactions when using electron-deficient boronic acids like trifluoromethylphenylboronic acids are:
-
Protodeboronation: This is the most significant and common side reaction where the C-B(OH)₂ bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This undesired reaction consumes the boronic acid, leading to a reduced yield of the desired biaryl product and forming a trifluoromethylbenzene byproduct, which can complicate purification.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (e.g., hexafluoro-biphenyl). This can be promoted by the presence of oxygen or certain palladium species.
Q2: My reaction is showing significant protodeboronation. What are the primary causes and how can I minimize it?
Protodeboronation of electron-deficient arylboronic acids is often accelerated by the basic and aqueous conditions typically employed in Suzuki couplings.[1]
Primary Causes:
-
High Basicity: Strong bases, especially in the presence of water, can promote the cleavage of the carbon-boron bond.
-
Elevated Temperatures and Long Reaction Times: These conditions can increase the rate of decomposition of the boronic acid.
-
Inefficient Catalysis: If the rate of the desired cross-coupling is slow, the competing protodeboronation has more time to occur.
Troubleshooting Strategies:
-
Choice of Base: Use milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2] Fluoride sources like CsF can also be effective.[3]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can significantly suppress protodeboronation.
-
Use of Protecting Groups: Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[4]
-
Highly Active Catalysts: Employing highly active palladium catalysts and ligands (e.g., Buchwald-type ligands like SPhos and XPhos) can accelerate the rate of the Suzuki coupling to outcompete protodeboronation.[5]
Q3: I am observing the formation of a homocoupling byproduct. What can I do to prevent it?
Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.
Troubleshooting Strategies:
-
Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Catalyst Choice: Use a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species.
-
Reaction Setup: Adding the boronic acid last to a pre-heated mixture of the other reagents can sometimes minimize homocoupling.
Troubleshooting Guide: Low Yield and Side Product Formation
This guide provides a systematic approach to troubleshooting common issues in the Suzuki coupling of trifluoromethylphenylboronic acids.
| Issue | Potential Cause | Recommended Action |
| Low to No Yield of Desired Product | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst.[5] |
| Low reactivity of the aryl halide. | Switch to a more reactive halide (I > Br > Cl). Increase the reaction temperature. | |
| Poor choice of base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[2] | |
| Significant Protodeboronation | Base is too strong or reaction conditions are too harsh. | Switch to a milder base (e.g., K₂CO₃, CsF).[2][3] Lower the reaction temperature. |
| Presence of excess water. | Use anhydrous solvents and reagents. | |
| Slow catalytic cycle. | Employ a more active catalyst/ligand system to accelerate the cross-coupling.[5] | |
| Boronic acid instability. | Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[4] | |
| Significant Homocoupling | Presence of oxygen. | Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere. |
| Inefficient catalyst activation. | Use a Pd(0) source or a reliable precatalyst. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions, drawing from studies on electron-deficient boronic acids as a proxy for trifluoromethylphenylboronic acids.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂/SPhos | 100 | 2 | 95 | [5] |
| 2 | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | Pd(OAc)₂/SPhos | 100 | 2 | 92 | [5] |
| 3 | 4-Bromotoluene | Phenylboronic Acid | Cs₂CO₃ | THF | Pd(OAc)₂/SPhos | 80 | 4 | 98 | [5] |
| 4 | Phenyl Bromide | Pentafluorophenylboronic Acid | CsF/Ag₂O | DMF | Pd(PPh₃)₄ | 60 | 3 | >90 | [3] |
Table 2: Comparison of Catalyst Systems for Coupling with Electron-Deficient Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 | [5] |
| 2 | 4-Chloroanisole | Phenylboronic Acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 99 | [5] |
| 3 | 4-Chloroanisole | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 110 | 75 | [5] |
| 4 | Phenyl Bromide | Pentafluorophenylboronic Acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | CsF/Ag₂O | DMF | 60 | >90 | [3] |
Experimental Protocols
Detailed Protocol for Suzuki Coupling of 4-(Trifluoromethyl)phenylboronic Acid with an Aryl Bromide
This protocol is adapted from procedures optimized for electron-deficient boronic acids and aims to minimize side reactions.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 4-(trifluoromethyl)phenylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling of trifluoromethylphenylboronic acids.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for improving cross-coupling reactions involving 4-Bromo-3-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low to no yield?
A1: Low yields are common when working with electron-deficient boronic acids like this compound. The electron-withdrawing trifluoromethyl (-CF3) group decreases the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[1] Key factors to investigate include catalyst activity, oxygen contamination, suboptimal reaction conditions, and the choice of base and ligand.[2]
Q2: What are the first troubleshooting steps I should take for a failed reaction?
A2: When a reaction fails, systematically check the following:
-
Reagent Quality: Ensure the boronic acid, aryl halide, solvent, and base are pure and dry. Solvents should be properly degassed to prevent oxygen contamination, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[2]
-
Catalyst Activity: Verify that your palladium precatalyst and ligand are active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[2] Consider using a fresh batch of catalyst and ligand.
-
Inert Atmosphere: Confirm that the reaction was conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the catalyst and reagents.
Q3: How does the electron-deficient nature of this boronic acid affect the reaction?
A3: The trifluoromethyl group makes the boronic acid less nucleophilic, which can hinder the transmetalation step of the catalytic cycle.[1] This often requires more forcing conditions, such as higher temperatures, and the use of specialized, highly active catalyst systems to achieve good yields.[2] Additionally, electron-deficient arylboronic acids can be more prone to protodeboronation (hydrolysis of the C-B bond).[3]
Q4: Can I use the boronic acid directly, or should I convert it to an ester?
A4: While the boronic acid can be used directly, converting it to a boronate ester (e.g., a pinacol ester) can sometimes improve stability and reaction outcomes.[4] Boronate esters can be less susceptible to protodeboronation. However, the increased steric bulk of esters like the pinacol derivative might require careful optimization of the catalyst system.[3]
Troubleshooting Guides for Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, the reduced reactivity of this compound presents specific challenges.
Common Issues & Solutions:
-
Issue: Low Transmetalation Rate.
-
Solution: The choice of base is critical for activating the boronic acid.[5][6] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for electron-deficient partners.[5][7] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) can accelerate both oxidative addition and reductive elimination, compensating for the slow transmetalation.[2]
-
-
Issue: Catalyst Deactivation.
-
Issue: Protodeboronation (Loss of Boronic Acid Moiety).
-
Solution: Use anhydrous solvents and reagents. Sometimes, using a boronate ester derivative, such as a pinacol or MIDA ester, can mitigate this side reaction. Minimizing reaction time and using a less aqueous or non-aqueous base/solvent system can also be beneficial.[9]
-
Table 1: Effect of Base and Ligand on Suzuki Coupling Yield (Illustrative data compiled from general principles for electron-deficient substrates)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | < 20 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 45 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | > 90 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | > 95 |
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the base (e.g., K₃PO₄, 2.0 mmol) followed by the degassed solvent (e.g., 1,4-Dioxane, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This reaction couples the boronic acid's corresponding aryl halide (4-bromo-3-(trifluoromethyl)benzonitrile) with a terminal alkyne. The trifluoromethyl group makes the aryl bromide less reactive.
Common Issues & Solutions:
-
Issue: Low Reactivity of the Aryl Bromide.
-
Solution: The presence of the -CF3 group makes the aryl bromide substrate less reactive.[10] This often necessitates the use of highly effective, bulky, and electron-rich ligands to facilitate the oxidative addition step.[10] Higher temperatures (100-110 °C) are often required to achieve good conversion.[10] A copper-free version, also known as Heck alkynylation, can sometimes provide better results and avoid issues related to homocoupling of the alkyne.[10]
-
-
Issue: Alkyne Homocoupling (Glaser Coupling).
-
Solution: This is a common side reaction in copper-assisted Sonogashira couplings. Running the reaction under copper-free conditions can eliminate this issue.[11] If copper is necessary, ensure a strictly oxygen-free environment, as oxygen promotes homocoupling.
-
Table 2: Optimization of Copper-Free Sonogashira Coupling (Based on conditions reported for similar challenging substrates[10])
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | L1 (Bulky Biarylphosphine) (4) | Et₃N | MeCN | 110 | Moderate |
| 2 | Pd(OAc)₂ (2) | L2 (Bulky Biarylphosphine) (4) | Et₃N | MeCN | 110 | High |
| 3 | Pd(OAc)₂ (2) | L2 (4) | Et₃N | DMF | 100 | >95 |
| 4 | Pd(OAc)₂ (2) | L2 (4) | Et₃N | DMF | 50 | Low |
General Experimental Protocol for Sonogashira Coupling:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.05 mmol, if not copper-free).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF, 10 mL) and the base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor by TLC or GC-MS.
-
After completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify via column chromatography.
Heck Reaction
The Heck reaction involves coupling the corresponding aryl bromide with an alkene. The electron-deficient nature of the substrate can influence the reaction's efficiency.
Common Issues & Solutions:
-
Issue: Slow Oxidative Addition.
-
Solution: Similar to other couplings, a highly active catalyst system is required. Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition of the electron-poor aryl bromide.[12] Palladacycle catalysts are also known to be highly active for this transformation.[13]
-
-
Issue: Regioselectivity and Stereoselectivity.
-
Solution: The Heck reaction typically exhibits high trans selectivity.[14] Regioselectivity (arylation at the more or less substituted carbon of the alkene) can be influenced by the ligand and reaction conditions. For terminal alkenes, arylation usually occurs at the less substituted carbon.
-
General Experimental Protocol for Heck Reaction:
-
In a reaction vessel, combine the aryl bromide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (if needed, e.g., P(o-tolyl)₃, 0.04 mmol).
-
Add the base (e.g., NaOAc or Et₃N, 1.5 mmol) and the solvent (e.g., DMF or NMP, 5 mL).
-
Degas the mixture by bubbling an inert gas through it for 15 minutes.
-
Heat the reaction to the required temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture, filter to remove inorganic salts, and dilute with water.
-
Extract the product with an appropriate solvent, dry the organic phase, and concentrate.
-
Purify the residue by column chromatography.
Visual Guides
Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting step.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.kaust.edu.sa]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. Heck Reaction [organic-chemistry.org]
effect of base on the stability of 4-Bromo-3-(trifluoromethyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Bromo-3-(trifluoromethyl)phenylboronic acid, particularly concerning the effects of basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in my reactions?
A1: The main stability issue is its susceptibility to base-catalyzed protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 1-bromo-2-(trifluoromethyl)benzene as a byproduct.[1] This process consumes your boronic acid, potentially leading to lower reaction yields and the need for more complex purification.
Q2: Why is this compound prone to protodeboronation?
A2: The presence of two electron-withdrawing groups on the phenyl ring (the bromo and trifluoromethyl groups) makes the boron atom more electrophilic. This increased Lewis acidity facilitates the formation of a boronate species in the presence of a base, which is a key intermediate in the protodeboronation pathway.[2][3] Highly electron-deficient arylboronic acids are known to be inherently unstable under aqueous basic conditions.[2][3]
Q3: How does the choice of base affect the stability of this compound?
A3: The strength and nature of the base play a crucial role. Stronger bases and higher pH values generally accelerate the rate of protodeboronation.[2] The reaction proceeds through a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form the corresponding boronate, which then reacts with a proton source (like water) in the rate-limiting step.[1] Therefore, conditions that favor the formation of the boronate species will increase the degradation rate.
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[4] Minimizing exposure to atmospheric moisture is critical, as water can participate in both hydrolysis of the boronic acid and the protodeboronation process.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Cause: Degradation of this compound via protodeboronation.
Troubleshooting Steps:
-
Evaluate Your Base:
-
Strength: If you are using a strong base like NaOH or KOH, consider switching to a weaker base such as K₃PO₄ or K₂CO₃.
-
Screening: If possible, screen a panel of bases to find the optimal balance between reactivity and stability for your specific reaction.
-
-
Minimize Reaction Time: Extended reaction times at elevated temperatures can lead to significant degradation. Monitor your reaction progress closely (e.g., by TLC or LC-MS) and work it up as soon as it reaches completion.
-
Control Temperature: If your reaction conditions permit, try running the reaction at a lower temperature to reduce the rate of protodeboronation.
-
Use Anhydrous Conditions: If your reaction is not dependent on aqueous conditions, using anhydrous solvents and reagents can help to minimize protodeboronation.
-
"Slow-Release" Strategies: Consider using derivatives of the boronic acid, such as MIDA boronates or organotrifluoroborates, which can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]
Issue 2: Presence of 1-Bromo-2-(trifluoromethyl)benzene Impurity in the Product
Possible Cause: Protodeboronation of the starting boronic acid.
Troubleshooting Steps:
-
Confirm the Impurity: Use an analytical technique such as GC-MS or LC-MS to confirm the presence of 1-bromo-2-(trifluoromethyl)benzene.
-
Optimize Reaction Conditions: Refer to the troubleshooting steps in "Issue 1" to minimize the formation of this byproduct.
-
Purification Strategy: If the impurity is still present after optimization, you may need to employ a more rigorous purification method, such as preparative HPLC or crystallization, to separate it from your desired product.
Data Presentation
The following table provides a qualitative comparison of the expected stability of this compound in the presence of commonly used bases in Suzuki-Miyaura coupling reactions. The stability is inversely related to the rate of protodeboronation.
| Base | Base Strength | Expected Stability of this compound | Rationale |
| NaOH, KOH | Strong | Low | Strong bases lead to a higher concentration of the reactive boronate species, accelerating protodeboronation. |
| Cs₂CO₃ | Medium-Strong | Moderate to Low | Generally a strong enough base to promote coupling, but can also lead to significant protodeboronation, especially at elevated temperatures. |
| K₂CO₃ | Medium | Moderate | A commonly used base that offers a compromise between reactivity and stability. |
| K₃PO₄ | Weak | High | Often a good choice for sensitive boronic acids as it is typically basic enough to facilitate the Suzuki coupling while minimizing protodeboronation. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by ¹¹B NMR Spectroscopy
This protocol allows for the in-situ monitoring of the degradation of the boronic acid.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the deuterated solvent of a known concentration.
-
In an NMR tube, add a known amount of the stock solution.
-
Acquire an initial ¹¹B NMR spectrum. The boronic acid should give a characteristic signal.
-
Add a stoichiometric amount of the chosen base to the NMR tube.
-
Immediately begin acquiring ¹¹B NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the boronic acid signal and the potential appearance of new signals corresponding to the boronate species or degradation products.
Protocol 2: Quantifying Protodeboronation by HPLC
This protocol allows for the quantitative analysis of the formation of the protodeboronated byproduct.
Materials:
-
This compound
-
1-Bromo-2-(trifluoromethyl)benzene (as a standard)
-
Selected base (e.g., K₃PO₄)
-
Reaction solvent (e.g., dioxane/water mixture)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a standard curve for both this compound and 1-Bromo-2-(trifluoromethyl)benzene.
-
Set up a reaction mixture containing the boronic acid, base, and solvent in a vial.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analyze the quenched samples by HPLC.
-
Quantify the amount of remaining boronic acid and the amount of 1-Bromo-2-(trifluoromethyl)benzene formed at each time point using the standard curves.
Visualizations
Caption: Base-catalyzed protodeboronation pathway of this compound.
Caption: Troubleshooting workflow for issues related to the instability of this compound.
References
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-3-(trifluoromethyl)phenylboronic acid Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts from Suzuki coupling reactions involving 4-Bromo-3-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my coupling reaction?
A1: The most prevalent and effective methods for palladium removal post-reaction include:
-
Adsorption: Utilizing solid-supported scavengers with a high affinity for palladium. Common adsorbents include activated carbon, silica-based scavengers (e.g., with thiol or thiourea functionalities), and polymer-based scavengers.[1][2]
-
Filtration: Passing the reaction mixture through a pad of celite or a specialized filter aid to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.[1]
-
Crystallization: Purifying the final product through recrystallization can be effective in leaving palladium impurities behind in the mother liquor.[3]
-
Column Chromatography: While effective for general purification, it may not always completely remove soluble palladium species.[1]
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution (e.g., containing a chelating agent like EDTA or N-acetylcysteine) can help extract soluble palladium species.
Q2: Why is it particularly challenging to remove palladium from reactions involving this compound?
A2: The product of a Suzuki coupling with this compound is likely to be an electron-deficient and potentially polar molecule. These characteristics can present challenges:
-
Slower Transmetalation: Electron-deficient boronic acids can exhibit slower rates of transmetalation in the Suzuki coupling catalytic cycle.[4] This can sometimes lead to the formation of more stable palladium-product complexes that are difficult to break apart.
-
Product Polarity: Highly functionalized and polar products may have a stronger affinity for silica gel or other polar stationary phases, leading to co-elution with palladium species during chromatography. They can also be more soluble in polar solvents, making precipitation or crystallization less effective.
-
Complex Formation: The presence of the trifluoromethyl group and potentially other functional groups on the coupling partner can lead to the formation of stable coordination complexes with palladium, making it less accessible to scavengers.
Q3: I'm observing a significant loss of my product when using activated carbon. What can I do?
A3: Product loss is a common issue with activated carbon due to its high surface area and non-specific adsorption. To mitigate this:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a low loading (e.g., 1-5 wt%) and gradually increase if needed.
-
Solvent Selection: Perform the treatment in a solvent where your product is highly soluble. This will minimize its adsorption onto the carbon surface.
-
Thorough Washing: After filtration, wash the activated carbon cake with fresh, hot solvent to recover as much of the adsorbed product as possible.
-
Consider Alternatives: If product loss remains high, consider using a more selective scavenger, such as a silica-based thiol or thiourea scavenger, which often exhibit lower product binding.[5]
Q4: My palladium levels are inconsistent from batch to batch. What could be the cause?
A4: Inconsistent palladium removal can stem from variations in the final state of the palladium catalyst in your reaction mixture.
-
Varying Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and coordination sphere of the residual palladium can differ between runs, affecting the efficiency of a particular removal method.
-
Inconsistent Work-up: Ensure a standardized work-up procedure before palladium removal to maintain consistency in the palladium species present.
-
Broad-Spectrum Scavenger: Employ a scavenger that is effective against a range of palladium species. For example, some dimercaptotriazine (DMT) based scavengers show broad efficacy.[1]
-
Pre-treatment: In some cases, a mild oxidation or reduction step prior to scavenging can convert the various palladium species into a single, more easily removed form.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the removal of palladium catalysts from the Suzuki coupling product of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| High residual palladium after filtration through celite. | The palladium species is soluble and not in a filterable form (i.e., not palladium black). | Filtration through celite is only effective for heterogeneous or precipitated palladium. For soluble palladium, you must use a scavenger, activated carbon, crystallization, or chromatography. |
| Incomplete palladium removal with a scavenger. | 1. Incorrect scavenger selection: The chosen scavenger may not be effective for the specific palladium species in your mixture. 2. Insufficient scavenger: The amount of scavenger is too low relative to the amount of palladium. 3. Suboptimal conditions: The reaction time, temperature, or solvent may not be ideal for the scavenger. 4. Poor mixing: Inadequate agitation can lead to poor contact between the scavenger and the palladium in solution. | 1. Screen different scavengers: Test a small panel of scavengers with different functionalities (e.g., thiol, thiourea, amine) to find the most effective one. 2. Increase scavenger amount: Try increasing the equivalents of the scavenger relative to the initial palladium loading. 3. Optimize conditions: Increase the scavenging time and/or temperature. Monitor palladium levels at different time points to determine the optimal duration. 4. Ensure vigorous stirring: Use a magnetic stir bar and stir plate or overhead stirrer to ensure the solid scavenger is well-dispersed in the solution. |
| Product loss after purification. | 1. Adsorption to scavenger/activated carbon: As discussed in the FAQs, your product may be binding to the solid support. 2. Co-precipitation: During crystallization, your product might co-precipitate with palladium complexes. 3. Degradation: The purification conditions (e.g., heat, prolonged exposure to scavenger) may be degrading your product. | 1. Reduce adsorbent amount, change solvent, or switch to a more selective scavenger. 2. Optimize crystallization: Screen different solvent systems for crystallization. The addition of a chelating agent to the mother liquor can sometimes help to keep palladium species soluble. 3. Milder conditions: Use lower temperatures and shorter treatment times where possible. |
| Black precipitate (palladium black) formation during reaction or work-up. | This indicates catalyst decomposition and aggregation. It can be caused by the presence of oxygen, thermal instability of ligands, or high catalyst concentration. | While this is often a sign of a suboptimal reaction, the palladium black can be removed by filtration through a pad of celite. For future reactions, ensure thorough degassing of solvents and maintain an inert atmosphere. |
Quantitative Data on Palladium Removal
The following table summarizes typical performance data for various palladium removal methods. Please note that the efficiency can vary significantly depending on the specific substrate, solvent, temperature, and the nature of the palladium species.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Typical Product Recovery (%) | Notes |
| Activated Carbon | 300 - 2500 | <1 - 50 | 80 - 95 | Product loss can be significant.[5] |
| Silica-Thiol Scavenger (e.g., SiliaMetS® Thiol) | 500 - 2400 | < 10 | > 95 | Highly effective for Pd(II) species. |
| Silica-Thiourea Scavenger (e.g., SiliaMetS® Thiourea) | ~2400 | ≤ 16 | > 95 | Versatile scavenger for various palladium forms. |
| Polymer-Based Scavenger (e.g., MP-TMT) | 330 | 10 - 30 | High | Effective in polar aprotic solvents.[5] |
| Recrystallization | 200 - 1000 | < 10 - 100 | 70 - 90 | Efficiency is highly dependent on the solvent system and product solubility. |
| Column Chromatography | > 1000 | < 100 | ~90 | May not be sufficient for achieving very low ppm levels of soluble palladium. |
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Scavenger (Batch Mode)
-
Reaction Work-up: After the Suzuki coupling is complete, perform a standard aqueous work-up to remove water-soluble byproducts and salts.
-
Solvent Exchange (if necessary): If the reaction solvent is not optimal for scavenging (e.g., highly polar solvents like DMF can sometimes hinder scavenger performance), evaporate the solvent and re-dissolve the crude product in a suitable solvent such as THF, ethyl acetate, or toluene.
-
Scavenger Addition: To the solution of the crude product, add the silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea). A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium content at various intervals.
-
Filtration: Once the palladium removal is deemed complete, filter the mixture through a pad of celite or a fritted funnel to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent. A solvent in which the product is highly soluble is recommended to minimize product loss.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the mass of the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. It is crucial to ensure a well-packed celite pad to prevent fine carbon particles from passing through.
-
Washing: Thoroughly wash the celite pad with fresh, hot solvent to recover adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium content in the final product.
Visualized Workflows
References
Technical Support Center: HPLC Analysis of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 4-Bromo-3-(trifluoromethyl)phenylboronic acid and its reaction mixtures.
Experimental Protocols
A generalized High-Performance Liquid Chromatography (HPLC) method for the analysis of aryl boronic acids is presented below as a starting point for method development. Optimization will be required for specific applications and to achieve separation from reaction components and potential impurities.
General Reversed-Phase HPLC Method for Aryl Boronic Acids
This method is based on established protocols for the separation of various phenylboronic acid derivatives.
| Parameter | Recommended Starting Conditions |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 15-20 minutes, hold for 2-5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 1:1 v/v) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptoms: The peak for this compound is asymmetrical with a trailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols: The boronic acid functional group can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[1][2][3][4] | - Lower Mobile Phase pH: Adjust the mobile phase pH to 2-3 using an acid modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups.[3] - Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups. - Consider a Different Stationary Phase: A phenyl-hexyl or a polar-embedded column may offer different selectivity and reduce silanol interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce Sample Concentration: Dilute the sample and reinject. - Decrease Injection Volume: Lower the volume of sample injected onto the column. |
| Metal Contamination: Trace metals in the sample or from the HPLC system can chelate with the boronic acid, causing tailing. | - Use a Metal Chelating Agent: Add a small amount of a chelating agent like EDTA to the mobile phase. - Use a Bio-inert or PEEK-lined Column: These columns minimize interactions between the analyte and metallic components. |
Issue 2: Ghost Peaks or Spurious Peaks
Symptoms: Unexpected peaks appear in the chromatogram, often in the blank injection.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Carryover: Residual sample from a previous injection is eluted in the current run. | - Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash protocol. - Increase Run Time: Extend the gradient to ensure all components from the previous injection have eluted. |
| Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks. | - Use High-Purity Solvents: Ensure that HPLC-grade or MS-grade solvents are used. - Prepare Fresh Mobile Phase: Prepare mobile phases daily and filter them before use. |
| Formation of Boroxines (Anhydrides): Boronic acids can reversibly form cyclic trimers called boroxines, which may appear as separate peaks. This is an equilibrium process influenced by water content. | - Ensure Consistent Water Content: Maintain a consistent aqueous component in the sample diluent and mobile phase to stabilize the equilibrium. - Note: The presence of a boroxine peak may not necessarily be an impurity but rather an artifact of the analysis conditions. |
Issue 3: Irreproducible Retention Times
Symptoms: The retention time of the main analyte peak shifts between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration: The column is not fully equilibrated to the initial mobile phase conditions between runs. | - Increase Equilibration Time: Extend the post-run equilibration period to ensure the column is ready for the next injection. |
| Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the elution strength. | - Ensure Proper Mobile Phase Mixing: If using an online mixer, ensure it is functioning correctly. For manually mixed mobile phases, ensure accurate measurements. - Keep Mobile Phase Reservoirs Capped: Prevent selective evaporation of the more volatile organic component. |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for boronic acids is a common issue, often caused by secondary interactions between the acidic boronic acid group and residual silanol groups on the surface of the silica-based HPLC column.[1][2][3][4] To mitigate this, you can lower the pH of your mobile phase (e.g., to pH 2-3 with formic acid) to suppress silanol ionization, use a modern, high-purity, end-capped C18 column, or consider a column with a different stationary phase like a phenyl or polar-embedded phase.
Q2: I see an extra peak in my chromatogram that I don't expect. What could it be?
A2: An unexpected peak could be a "ghost peak" due to carryover from a previous injection or contamination in your mobile phase. However, with boronic acids, another possibility is the formation of a boroxine, which is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. This is an equilibrium that can be influenced by the amount of water in your sample and mobile phase. Ensure your sample diluent is consistent with your initial mobile phase conditions.
Q3: How can I confirm the identity of my main peak and any impurities?
A3: The most definitive way to confirm peak identities is to use a mass spectrometer (LC-MS) as a detector. This will provide the mass-to-charge ratio of the eluting compounds, allowing for the confirmation of your target molecule and the identification of potential impurities or degradation products.
Q4: What are the common impurities I should look for in a this compound sample?
A4: Common impurities in boronic acid preparations can include boric acid and boroxines.[5] Depending on the synthetic route, you might also find starting materials or by-products from the reaction used to prepare the boronic acid. During a reaction, such as a Suzuki-Miyaura coupling, you will need to develop a method that separates the starting boronic acid from the aryl halide, the coupled product, and any homo-coupled byproducts.
Q5: My boronic acid seems to be degrading on the column. What can I do?
A5: Boronic acids can be susceptible to degradation, particularly hydrolysis of pinacol esters if you are analyzing a reaction mixture containing such an intermediate. To minimize on-column degradation, you can try using a faster gradient to reduce the analysis time. For sensitive compounds, non-aqueous reversed-phase or normal-phase chromatography could be explored, although these are less common for this class of compounds.
Visualizations
Below are diagrams illustrating a typical HPLC workflow and a troubleshooting decision tree for common chromatographic issues.
Caption: A typical experimental workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
challenges in the scale-up of reactions involving 4-Bromo-3-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-(trifluoromethyl)phenylboronic acid in scale-up reactions, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions involving this compound.
Issue 1: Low or Inconsistent Reaction Yield
Low or inconsistent yields are a common challenge when scaling up Suzuki-Miyaura coupling reactions. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reagents | 1. Solvent Screening: Determine the solubility of this compound and the coupling partner in various process-safe solvents (e.g., toluene, 2-propanol, THF, 2-MeTHF) at different temperatures. 2. Co-solvent Systems: Employ a co-solvent system, such as toluene/water or dioxane/water, to improve the solubility of both the organic substrates and inorganic base.[1] 3. Phase-Transfer Catalyst: In biphasic systems, consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between components in different phases. |
| Inefficient Catalyst Activity | 1. Catalyst and Ligand Selection: For electron-deficient boronic acids, consider using electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to promote the catalytic cycle.[2] 2. Pre-catalyst Choice: Utilize modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are often more stable and efficient at generating the active Pd(0) species. 3. Catalyst Loading: While aiming for low catalyst loading in scale-up, ensure it is sufficient for complete conversion. A loading of 0.1 to 1 mol% is a typical starting point for optimization. |
| Ineffective Base | 1. Base Strength: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. For challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.[2] 2. Base Solubility: Ensure the base is sufficiently soluble in the aqueous phase or, if using an organic-soluble base, in the organic phase. Finely grinding the base can improve its reactivity. |
| Mass Transfer Limitations | 1. Agitation: In multiphase reaction mixtures, vigorous and efficient stirring is crucial to maximize the interfacial area between the phases. Ensure the reactor's agitation system is adequate for the scale. 2. Reaction Concentration: While higher concentrations are desirable for throughput, they can lead to mixing issues. The reaction concentration should be optimized, typically in the range of 0.1 M to 0.5 M with respect to the limiting reagent.[2] |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Significant Side Products
The formation of impurities can complicate purification and reduce the overall yield and purity of the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Description | Mitigation Strategies |
| Homocoupling of Boronic Acid | Dimerization of this compound to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[2] | 1. Deoxygenation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (nitrogen or argon) before adding the palladium catalyst.[2] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. 3. Use of Pd(0) Source: Using a Pd(0) source directly can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) precatalyst. |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-bromo-2-(trifluoromethyl)benzene. This can be exacerbated by high temperatures and strong bases. | 1. Milder Conditions: Use the mildest effective base and the lowest possible reaction temperature. 2. Boronic Ester Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which is less prone to protodeboronation.[3] 3. Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize protodeboronation. |
| Dehalogenation of Aryl Halide | Replacement of the bromine atom on the coupling partner with a hydrogen atom. | 1. Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation. Screening different ligands may be necessary. 2. Base Selection: A less aggressive base may reduce the incidence of this side reaction. |
Logical Flow for Minimizing Side Products
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in scaling up Suzuki-Miyaura reactions with this compound?
A1: The primary challenges include:
-
Reagent Solubility: Ensuring all components, including the boronic acid, aryl halide, and base, are sufficiently soluble in the chosen solvent system at scale.
-
Mass and Heat Transfer: Efficient mixing and temperature control become more critical in larger reactors to ensure consistent reaction conditions and prevent the formation of hot spots.
-
Catalyst Efficiency and Removal: Achieving a low catalyst loading with high turnover numbers (TONs) is economically important. Subsequent removal of residual palladium from the product to meet regulatory requirements (especially for pharmaceutical applications) is a significant challenge.
-
Side Product Formation: Controlling side reactions like homocoupling and protodeboronation, which can become more pronounced at scale.
-
Work-up and Product Isolation: Developing a robust and scalable work-up and purification procedure (e.g., extraction, crystallization) to consistently deliver a high-purity product.
Q2: How does the trifluoromethyl group on the phenylboronic acid affect the reaction?
A2: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This has several effects:
-
Increased Acidity: It increases the Lewis acidity of the boronic acid, which can influence the transmetalation step.
-
Potential for Slower Transmetalation: While electron-withdrawing groups on the aryl halide typically accelerate oxidative addition, they can slow down the transmetalation step for the boronic acid. This may necessitate the use of more electron-rich phosphine ligands and stronger bases to facilitate this step.[2][4]
-
Stability: Electron-deficient arylboronic acids can be more susceptible to protodeboronation under certain conditions.[3]
Q3: What are the recommended starting conditions for a pilot-scale Suzuki-Miyaura coupling with this boronic acid?
A3: A general starting point for a pilot-scale reaction would be:
-
Catalyst: A modern palladium pre-catalyst such as XPhos-Pd-G3 (0.1 - 0.5 mol%).
-
Ligand: If not using a pre-catalyst, an electron-rich biarylphosphine ligand like XPhos (0.12 - 0.6 mol%).
-
Base: An aqueous solution of potassium carbonate (K₂CO₃, 2.0 - 3.0 equivalents).
-
Solvent: A mixture of an organic solvent like toluene or 2-MeTHF with water (e.g., 5-10 volumes of organic solvent and 2-4 volumes of water).
-
Temperature: 80-100 °C.
-
Inerting: Thoroughly degas the reactor and maintain a nitrogen or argon atmosphere.
These conditions should be optimized at the lab scale before moving to the pilot plant.
Q4: How can I effectively remove residual palladium from my final product on a large scale?
A4: Several methods are available for palladium scavenging at scale:
-
Aqueous Washes with Thiol Reagents: Washing the organic product stream with an aqueous solution of a thiol-containing compound like L-cysteine or N-acetylcysteine can effectively chelate and remove palladium.
-
Solid-Supported Scavengers: Passing the product solution through a cartridge or bed of a solid-supported scavenger (e.g., silica- or polymer-bound thiols or amines).
-
Carbon Treatment: Activated carbon can be effective in adsorbing residual palladium.
-
Crystallization: A well-designed crystallization process can be very effective at rejecting palladium impurities into the mother liquor.
Data Presentation
Due to the limited availability of specific quantitative data for the scale-up of reactions involving this compound in the public domain, the following tables provide representative solubility data for analogous phenylboronic acids to guide solvent selection.
Table 1: Solubility of Phenylboronic Acid Analogs in Common Organic Solvents [5][6][7][8]
| Solvent | Temperature (K) | Phenylboronic Acid (mole fraction, x) | ortho-Isobutoxyphenylboronic Acid (mole fraction, x) |
| Chloroform | 293.15 | ~0.02 | 0.045 |
| 313.15 | ~0.06 | 0.120 | |
| Acetone | 293.15 | ~0.18 | 0.150 |
| 313.15 | ~0.35 | 0.285 | |
| 3-Pentanone | 293.15 | ~0.15 | 0.135 |
| 313.15 | ~0.30 | 0.260 | |
| Dipropyl ether | 293.15 | ~0.08 | - |
| 313.15 | ~0.18 | - | |
| Methylcyclohexane | 293.15 | <0.001 | - |
| 313.15 | <0.002 | - |
Note: The presence of the bromo and trifluoromethyl groups on the target compound will influence its solubility relative to these analogs.
Experimental Protocols
General Protocol for a Kilogram-Scale Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be adapted and optimized based on laboratory-scale development work.
Materials:
-
Aryl Halide (1.0 equivalent)
-
This compound (1.1 - 1.3 equivalents)
-
Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 0.1 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene (5-10 volumes)
-
Purified Water (2-4 volumes)
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with the aryl halide, this compound, and toluene.
-
Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: Prepare a solution of potassium carbonate in degassed, purified water. Add the aqueous base solution to the reactor with efficient agitation.
-
Catalyst Addition: Add the palladium pre-catalyst to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by HPLC or UPLC until the limiting starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
-
Palladium Scavenging (if required):
-
Wash the organic layer with an aqueous solution of a scavenger like L-cysteine.
-
-
Product Isolation:
-
Concentrate the organic layer under reduced pressure.
-
Perform a solvent swap to a suitable solvent for crystallization (e.g., isopropanol, heptane).
-
Cool the solution to induce crystallization, isolate the product by filtration, wash with cold solvent, and dry under vacuum.
-
Experimental Workflow Diagram
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The Influence of Substituents on Reactivity
The reactivity of substituted phenylboronic acids in Suzuki coupling is primarily governed by a combination of electronic and steric effects. The interplay of these factors determines the efficiency of the key steps in the catalytic cycle, namely transmetalation and reductive elimination.
Electronic Effects:
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This has several consequences for the reactivity of the phenylboronic acid:
-
Increased Lewis Acidity: The electron-withdrawing nature of the -CF3 group increases the Lewis acidity of the boronic acid moiety. This can facilitate the formation of the boronate species, which is believed to be the active nucleophile in the transmetalation step.[2][3]
-
Transmetalation Rate: While increased acidity can be beneficial, strong electron-withdrawing groups can also slow down the transmetalation step by decreasing the electron density on the carbon atom attached to boron, making it a less effective nucleophile.
The bromo (-Br) substituent is also electron-withdrawing via induction but can act as a weak π-donor through resonance. Its overall effect is generally considered to be deactivating.
Steric Effects:
The position of the substituents relative to the boronic acid group plays a crucial role in determining the steric hindrance around the reaction center. Ortho-substituents, in particular, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the transmetalation step.[4][5][6][7]
Qualitative Comparison of Isomers
Based on the principles outlined above, we can predict the relative reactivity of 4-bromo-3-(trifluoromethyl)phenylboronic acid and its isomers in Suzuki coupling reactions.
| Isomer | Structure | Expected Relative Reactivity | Rationale |
| This compound | ![]() | High | The boronic acid group is flanked by a meta-trifluoromethyl group and a para-bromo group. This arrangement minimizes steric hindrance around the boronic acid. The strong electron-withdrawing nature of the trifluoromethyl group at the meta position will significantly increase the Lewis acidity of the boronic acid, likely promoting the formation of the active boronate species. |
| 2-Bromo-3-(trifluoromethyl)phenylboronic acid | ![]() | Low to Moderate | The presence of the bromo group at the ortho position to the boronic acid will introduce significant steric hindrance, which is expected to decrease the rate of transmetalation. |
| 2-Bromo-4-(trifluoromethyl)phenylboronic acid | ![]() | Low to Moderate | Similar to the 2-bromo-3-(trifluoromethyl) isomer, the ortho-bromo group will sterically hinder the boronic acid, likely leading to lower reactivity. |
| 3-Bromo-4-(trifluoromethyl)phenylboronic acid | ![]() | High | In this isomer, the boronic acid is sterically unencumbered. The trifluoromethyl group at the para position will exert a strong electron-withdrawing effect, enhancing the Lewis acidity of the boron center. |
| 4-Bromo-2-(trifluoromethyl)phenylboronic acid | ![]() | Low | The trifluoromethyl group, being bulkier than a bromo group, at the ortho position will create substantial steric hindrance, likely making this isomer the least reactive of the series.[2][3] |
Summary of Predicted Reactivity:
3-Bromo-4-(trifluoromethyl)phenylboronic acid ≈ this compound > 2-Bromo-3-(trifluoromethyl)phenylboronic acid ≈ 2-Bromo-4-(trifluoromethyl)phenylboronic acid > 4-Bromo-2-(trifluoromethyl)phenylboronic acid
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions (catalyst, ligand, base, solvent, temperature) will vary depending on the specific substrates and should be determined experimentally.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
Bromo-(trifluoromethyl)phenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, the bromo-(trifluoromethyl)phenylboronic acid isomer, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[8][9]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram, generated using Graphviz (DOT language), illustrates the key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reaction Setup
The following diagram outlines a logical workflow for setting up a Suzuki-Miyaura coupling reaction in the laboratory.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Trifluoromethyl-Substituted Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering profound effects on lipophilicity, metabolic stability, and electronic properties. Phenylboronic acids bearing a CF₃ substituent are therefore critical building blocks in synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions to construct complex molecular architectures.
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-trifluoromethyl-substituted phenylboronic acids. The discussion is supported by available experimental data and established mechanistic principles to aid researchers in selecting the optimal isomer and reaction conditions for their synthetic endeavors.
Comparative Reactivity: The Interplay of Electronic and Steric Effects
The reactivity of trifluoromethyl-substituted phenylboronic acids in cross-coupling reactions is governed by a combination of electronic and steric factors imparted by the CF₃ group. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which influences the nucleophilicity of the aryl group attached to the boron center. Additionally, the steric bulk of the CF₃ group, particularly in the ortho position, can significantly hinder the approach of the boronic acid to the metal catalyst.
A general reactivity trend observed for substituted phenylboronic acids in Suzuki-Miyaura coupling is para > meta >> ortho .[1] This trend is largely applicable to trifluoromethyl-substituted isomers and can be rationalized as follows:
-
Para-substituted: The CF₃ group at the para position exerts a strong electron-withdrawing effect through both induction and resonance, which can decrease the nucleophilicity of the ipso-carbon attached to boron. However, this electronic deactivation is often counterbalanced by the lack of steric hindrance, allowing for efficient transmetalation. In many cases, the para isomer exhibits the highest reactivity among the three.
-
Meta-substituted: The CF₃ group at the meta position exerts a purely inductive electron-withdrawing effect. This deactivates the ring to a lesser extent than the para isomer's combined effects. With moderate steric hindrance, the meta isomer generally shows good reactivity, often comparable to or slightly less than the para isomer.[2]
-
Ortho-substituted: The ortho isomer experiences significant steric hindrance from the bulky CF₃ group, which impedes the transmetalation step in the catalytic cycle. This steric effect is often the dominant factor, leading to substantially lower reactivity compared to the meta and para isomers, often requiring more forcing reaction conditions or specialized catalyst systems to achieve reasonable yields.[1][3]
Quantitative Data from Suzuki-Miyaura Coupling Reactions
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(Trifluoromethyl)phenylboronic acid | 2,3,4,5-Tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 80 | 3-5 | 82 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 (inferred) |
| 2-(Trifluoromethyl)phenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | ~70 (inferred) |
Note: The yields for the 4-CF₃ and 2-CF₃ isomers are inferred from comparative data for nitrophenylboronic acids under similar conditions, as direct comparative data for CF₃-phenylboronic acids is scarce.[1] The data for the 3-CF₃ isomer is from a specific reported reaction.[4]
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Heck reactions involving trifluoromethyl-substituted phenylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a trifluoromethyl-substituted phenylboronic acid with an aryl halide.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Trifluoromethyl-substituted phenylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF, with 10-20% water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, trifluoromethyl-substituted phenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the reaction vessel under a positive flow of inert gas.
-
Add the degassed solvent(s) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4][5][6]
Protocol 2: General Procedure for the Oxidative Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed oxidative Heck reaction of a trifluoromethyl-substituted phenylboronic acid with an olefin.[7]
Reagents and Materials:
-
Olefin (1.0 mmol)
-
Trifluoromethyl-substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Oxidant (e.g., Benzoquinone, Cu(OAc)₂, Ag₂CO₃, 1.0-2.0 mmol)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert atmosphere (optional, depending on the specific conditions)
Procedure:
-
To a reaction vessel, add the trifluoromethyl-substituted phenylboronic acid, the olefin, the palladium catalyst, and the oxidant.
-
Add the solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-120 °C) and stir for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique.
-
After completion, cool the mixture and dilute with a suitable organic solvent.
-
Filter the mixture to remove any insoluble materials.
-
Wash the organic layer with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizing the Reaction Mechanisms
To further understand the processes involved, the following diagrams illustrate a general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The reactivity of trifluoromethyl-substituted phenylboronic acids in cross-coupling reactions is a nuanced interplay of electronic and steric effects. The general trend of para > meta >> ortho provides a useful guideline for predicting reactivity, with the ortho isomer often presenting the greatest synthetic challenge due to steric hindrance. While direct comparative data under uniform conditions remains limited, the available information, coupled with an understanding of the underlying mechanistic principles, can effectively guide the synthetic chemist in the strategic use of these valuable building blocks. Careful optimization of reaction conditions, particularly for the less reactive isomers, is paramount to achieving successful outcomes in the synthesis of complex trifluoromethylated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
The Influence of Boronic Acid Electronics on Suzuki-Miyaura Coupling Yields: A Comparative Analysis
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. A critical factor influencing the efficiency and yield of this palladium-catalyzed reaction is the electronic nature of the substituents on the aryl boronic acid. This guide provides a detailed comparison of reaction yields when employing boronic acids with electron-donating versus electron-withdrawing groups, supported by experimental data and detailed protocols.
The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1][2] Generally, electron-donating groups on the boronic acid partner are found to enhance the reaction rate and, consequently, the yield.[1][3] Conversely, electron-withdrawing groups can lead to slower reactions and lower yields, although this is not a universal rule and can be influenced by the overall reaction conditions.[1]
Comparative Yield Data
The following table summarizes experimental data from various sources, illustrating the impact of electron-donating and electron-withdrawing substituents on the yield of Suzuki-Miyaura coupling reactions.
| Boronic Acid Substituent | Electronic Nature | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| H | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 4-CF₃ | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 4-NO₂ | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 78 |
| 2-NO₂ | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 75 |
| Phenyl | Neutral | 6-Chloroindole | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 97 |
| 4-Methylphenyl | Electron-Donating | 6-Chloroindole | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 99 |
| 4-Methoxyphenyl | Electron-Donating | 6-Chloroindole | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 98 |
| 4-(Trifluoromethyl)phenyl | Electron-Withdrawing | 6-Chloroindole | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 91 |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, synthesized from various literature procedures.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[1]
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)[1]
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[1]
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, boronic acid, base, and a magnetic stir bar.
-
Inert Atmosphere: The vessel is then sealed and subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Solvent and Catalyst Addition: The degassed solvent is added, followed by the palladium catalyst and ligand (if used).
-
Reaction: The reaction mixture is heated to the desired temperature (typically ranging from room temperature to 120 °C) and stirred for the specified time (from minutes to several hours), monitoring the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography, to yield the desired biaryl product.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the influence of electronic effects. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the choice of catalyst is critical for success, particularly with challenging substrates. This guide provides a comparative study of palladium catalysts for the coupling of 4-Bromo-3-(trifluoromethyl)phenylboronic acid, a substrate bearing a sterically hindering and electron-withdrawing trifluoromethyl group ortho to the reactive site.
The presence of the trifluoromethyl group on the phenylboronic acid presents a significant challenge for the Suzuki-Miyaura coupling reaction. This group's steric bulk can impede the approach of the palladium catalyst, while its strong electron-withdrawing nature can deactivate the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle. Consequently, the selection of an appropriate palladium catalyst and reaction conditions is critical to achieving high yields.
Catalyst Performance Comparison
Direct comparative studies on this compound are limited in published literature. However, extensive research on the closely related coupling of ortho-bromoanilines, such as 4-bromo-3-(trifluoromethyl)aniline, provides valuable insights into catalyst efficiency. The data presented below is based on a screening of various palladium catalysts for the coupling of an ortho-bromoaniline, offering a strong predictive framework for the target reaction.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CataCXium® A Pd G3 | CataCXium® A | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
Data adapted from studies on ortho-bromoaniline substrates, which serve as a close proxy for the reactivity of this compound.
The results clearly indicate that the CataCXium® A Pd G3 palladacycle is exceptionally effective for this type of transformation, affording a near-quantitative yield where other common palladium catalysts fail.[1] This superior performance is likely due to the specific steric and electronic properties of the CataCXium® A ligand, which facilitates the challenging oxidative addition and subsequent steps of the catalytic cycle with the hindered substrate.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound, optimized for challenging substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
CataCXium® A Pd G3 (1-5 mol%)
-
2-Methyltetrahydrofuran (2-MeTHF), degassed
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, and cesium carbonate.
-
Catalyst Addition: To this mixture, add the CataCXium® A Pd G3 catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 2-MeTHF via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[1]
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling experiment is depicted in the following diagram.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For the Suzuki-Miyaura coupling involving the sterically and electronically challenging this compound, the choice of catalyst is a critical determinant of success. While conventional palladium catalysts such as those based on phosphine ligands show poor performance, the use of a specialized palladacycle, CataCXium® A Pd G3, has been shown to be highly effective in analogous systems, leading to excellent yields. Researchers and drug development professionals should consider this catalyst system as a primary choice for achieving efficient and high-yielding couplings with this and structurally similar substrates. The provided experimental protocol and workflow offer a robust starting point for the synthesis of valuable biaryl compounds.
References
A Comparative Guide to Cross-Coupling Methods for Trifluoromethylated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile methods for the formation of Ar-CF3 bonds is of paramount importance. This guide provides an objective comparison of prominent cross-coupling methods for the synthesis of trifluoromethylated aromatic compounds, supported by experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for C-C and C-heteroatom bond formation. Several named reactions have been adapted for the trifluoromethylation of aromatic halides and their derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an organoboron reagent. For trifluoromethylation, this can be adapted by using a trifluoromethylated coupling partner.
Data Summary:
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 3,5-bis(trifluoromethyl)bromobenzene | 2-pyridylboronate | Cs₂CO₃ | Dioxane | 85 | 12 | 82 | [1] |
| Pd₂(dba)₃ / Ligand | 4-bromoanisole | 2-pyridylboronate | K₃PO₄ | Dioxane | 100 | 16 | 74 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
To a reaction vessel, add the aryl bromide (1.0 equiv), 2-pyridylboronate (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Add dioxane (3 mL per mmol of halide).
-
Saturate the mixture with argon for 10 minutes.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃ and ligand, with a Ligand:Pd ratio of 3:1).
-
Seal the vessel and heat the reaction mixture at the specified temperature overnight.
-
After cooling to room temperature, monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is worked up using standard extraction and purification techniques.
Other Palladium-Catalyzed Methods
Several other palladium-catalyzed reactions, including Negishi, Hiyama, Kumada, and Buchwald-Hartwig amination, have also been successfully employed for the synthesis of trifluoromethylated aromatics. These methods utilize different organometallic reagents and offer alternative reactivity profiles.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Conceptual Workflow for Palladium-Catalyzed Cross-Coupling:
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for trifluoromethylation. These reactions often utilize readily available and inexpensive trifluoromethyl sources.
Data Summary:
| CF₃ Source | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Zn(CF₃)I (in situ) | Aryl Iodide | 2,2'-bipyridyl | K₂CO₃ | Benzonitrile | 90 | 48 | Moderate to High | [22] |
| TMSCF₃ | Aryl Iodide | 1,10-phenanthroline | - | DMF | 100 | 12 | High | [23] |
| CF₃CO₂Na | Aryl Iodide | - | - | DMF | 160-200 | - | Good to Excellent | [24][25] |
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodide [22]
-
In a reaction tube, combine the aryl iodide (0.1 mmol), trifluoromethylating reagent (e.g., 56 mg, 0.2 mmol of a trifluoromethylzinc precursor), CuI (3.8 mg, 0.02 mmol), 2,2'-bipyridyl (12.5 mg, 0.08 mmol), and potassium carbonate (55.6 mg, 0.4 mmol).
-
Add benzonitrile (1.0 mL) to the mixture.
-
Seal the tube and heat the mixture to 90 °C.
-
After 48 hours, cool the reaction to room temperature.
-
Add an internal standard (e.g., hexafluorobenzene) and analyze the yield by ¹⁹F NMR spectroscopy.
Conceptual Workflow for Copper-Catalyzed Trifluoromethylation:
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals, which can then engage in C-H functionalization of arenes and heteroarenes.[26][27][28] This approach often avoids the need for pre-functionalized starting materials.
Data Summary:
| Photocatalyst | CF₃ Source | Substrate | Solvent | Light Source | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ru(bpy)₃Cl₂ | CF₃SO₂Cl | Arenes/Heteroarenes | - | Household light bulb | Room Temp | - | Good | [28] |
| fac-Ir(ppy)₃ | Togni reagent | α,β-unsaturated carboxylic acids | - | Visible light | Room Temp | - | Moderate to High | [29] |
| Co(III)-CF₃ Complex | Umemoto's reagent | Arenes/Heteroarenes | MeCN | 440 nm blue LED | - | 6 | 18 | [30] |
Experimental Protocol: General Procedure for Photoredox Trifluoromethylation [28]
-
In a reaction vessel, dissolve the arene or heteroarene substrate and the trifluoromethyl source (e.g., triflyl chloride) in a suitable solvent.
-
Add the photocatalyst (e.g., Ru(bpy)₃Cl₂).
-
Degas the solution and place it under an inert atmosphere.
-
Irradiate the reaction mixture with a visible light source (e.g., a household light bulb) at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., ¹⁹F NMR or GC-MS).
-
Upon completion, the product is isolated using standard purification methods.
Conceptual Pathway for Photoredox Trifluoromethylation:
Decarboxylative Trifluoromethylation
Decarboxylative cross-coupling reactions utilize readily available carboxylic acids as starting materials, releasing carbon dioxide as a benign byproduct.[18][29][31][32][33] This strategy has been successfully applied to the synthesis of trifluoromethylated compounds.
Data Summary:
| Catalyst | Oxidant | CF₃ Source | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
| AgNO₃ | K₂S₂O₈ | (bpy)Cu(CF₃)₃ / ZnMe₂ | Aliphatic Carboxylic Acids | aq. MeCN | 40 | Good | [32] |
| fac-Ir(ppy)₃ | - | Togni reagent | α,β-unsaturated carboxylic acids | - | Room Temp | Moderate to High | [18] |
Experimental Protocol: Silver-Catalyzed Decarboxylative Trifluoromethylation [32]
-
To a solution of the aliphatic carboxylic acid in aqueous acetonitrile, add AgNO₃ (catalyst), K₂S₂O₈ (oxidant), (bpy)Cu(CF₃)₃, and ZnMe₂.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Conceptual Pathway for Decarboxylative Trifluoromethylation:
Conclusion
The choice of a cross-coupling method for the synthesis of trifluoromethylated aromatic compounds depends on several factors, including the nature of the substrate, the desired functional group tolerance, cost considerations, and scalability. Palladium-catalyzed methods offer a high degree of reliability and broad substrate scope. Copper-catalyzed reactions present a more economical alternative, particularly for large-scale synthesis. Photoredox catalysis provides a mild and efficient route for the direct C-H trifluoromethylation of unfunctionalized arenes. Decarboxylative methods are advantageous when starting from readily available carboxylic acids. This guide provides a starting point for researchers to select the most appropriate method for their specific synthetic challenges.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Kumada Coupling | NROChemistry [nrochemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. escholarship.org [escholarship.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Room temperature decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 25. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. scispace.com [scispace.com]
- 32. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 33. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. | Semantic Scholar [semanticscholar.org]
Stability Under Scrutiny: A Comparative Guide to Trifluoromethylphenylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, the stability of reagents is a critical parameter influencing the reproducibility and success of chemical syntheses. This guide provides a comparative assessment of the stability of different trifluoromethylphenylboronic acid derivatives, offering insights into their relative reactivity and degradation profiles. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate derivative for specific research applications.
The position of the trifluoromethyl (-CF3) group on the phenyl ring of boronic acids significantly influences their electronic properties, acidity, and, consequently, their stability. The primary degradation pathways for these compounds are protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, and oxidation of the boron center. The stability of these derivatives is a key consideration in their storage and use, particularly in transition-metal catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Comparative Stability Analysis
A study on (trifluoromethoxy)phenylboronic acids, which are structurally related to trifluoromethylphenylboronic acids, provides valuable insights. Theoretical calculations in this study revealed that the ortho isomer possesses a significantly higher rotational energy barrier for the boronic acid group (33.0 kJ mol⁻¹) compared to the meta (16.6 kJ mol⁻¹) and para (16.2 kJ mol⁻¹) isomers.[1] This higher barrier to rotation suggests a greater conformational stability for the ortho isomer.[1]
Furthermore, research on trifluoromethylphenylboronic acids has shown that they exhibit a high resistance to protodeboronation.[2][3] The acidity of these isomers is influenced by the position of the electron-withdrawing -CF3 group. The meta and para isomers are more acidic than the parent phenylboronic acid due to the inductive effect of the -CF3 group.[1][2][4] However, the ortho isomer is noted to be less acidic.[1][2] This reduced acidity in the ortho isomer is attributed to steric hindrance from the bulky trifluoromethyl group, which impedes the change from a trigonal to a tetrahedral geometry at the boron center upon hydroxide binding.[1][3] This steric inhibition of boronate formation can contribute to a greater stability against certain degradation pathways that proceed through the boronate anion.
The following table summarizes the pKa values for trifluoromethylphenylboronic acid isomers, providing a basis for their comparative assessment.
| Derivative | Isomer Position | pKa (Potentiometric) | pKa (Spectrophotometric) | Reference |
| Trifluoromethylphenylboronic Acid | ortho | 9.58 ± 0.16 | 9.45 ± 0.01 | [1] |
| Trifluoromethylphenylboronic Acid | meta | 7.85 ± 0.05 | 7.88 ± 0.01 | [1] |
| Trifluoromethylphenylboronic Acid | para | 7.90 ± 0.10 | 7.82 ± 0.01 | [1] |
Key Factors Influencing Stability
The stability of trifluoromethylphenylboronic acid derivatives is a multifactorial issue. The following diagram illustrates the key parameters that can affect their degradation.
Caption: Factors affecting trifluoromethylphenylboronic acid stability.
Experimental Protocols
Accurate assessment of the stability of trifluoromethylphenylboronic acid derivatives requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring the degradation of these compounds over time.
Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of a trifluoromethylphenylboronic acid derivative under specific stress conditions (e.g., varying pH, temperature) over time.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Trifluoromethylphenylboronic acid derivative of interest
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate buffer components to adjust pH
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the trifluoromethylphenylboronic acid derivative in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Preparation of Test Solutions: Prepare test solutions by diluting the stock solution with aqueous buffers of different pH values (e.g., acidic, neutral, and basic conditions).
-
Stress Conditions: Incubate the test solutions under controlled temperature conditions (e.g., room temperature, 40°C, 60°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution and transfer it to an HPLC vial.
-
HPLC Analysis:
-
Set the detection wavelength to an appropriate value for the compound (typically around 220-254 nm).
-
Equilibrate the column with the initial mobile phase composition. A common mobile phase system is a gradient of acetonitrile and water with 0.1% formic acid.
-
Inject a fixed volume of each sample onto the HPLC system.
-
Run the HPLC method to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics and half-life.
-
Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively observe the degradation of a trifluoromethylphenylboronic acid derivative by monitoring changes in its ¹H NMR spectrum.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents and Materials:
-
Trifluoromethylphenylboronic acid derivative
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture with a buffer)
-
Internal standard (optional, for quantitative analysis, e.g., maleic acid)
Procedure:
-
Sample Preparation: Dissolve a known amount of the trifluoromethylphenylboronic acid derivative in a deuterated solvent within an NMR tube. If using a buffer, prepare it in D₂O. If an internal standard is used, add a known amount to the NMR tube.
-
Initial Spectrum Acquisition (t=0): Acquire a ¹H NMR spectrum of the freshly prepared sample. This will serve as the baseline.
-
Incubation: Store the NMR tube under the desired stress conditions (e.g., a specific temperature).
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Spectral Analysis:
-
Observe the decrease in the intensity of the signals corresponding to the protons of the parent trifluoromethylphenylboronic acid.
-
Monitor the appearance and increase in the intensity of new signals, which correspond to the degradation products (e.g., the protodeboronated arene).
-
If an internal standard is used, the relative integrals of the analyte and standard peaks can be used to quantify the degradation over time.
-
Conclusion
The stability of trifluoromethylphenylboronic acid derivatives is a critical factor for their successful application in organic synthesis. The positional isomerism of the trifluoromethyl group plays a significant role in determining the stability of these compounds. Based on pKa values and structural analysis, the ortho-trifluoromethylphenylboronic acid isomer is suggested to be more stable than its meta and para counterparts due to steric hindrance that disfavors the formation of the boronate anion, a key intermediate in some degradation pathways. For applications requiring high stability, particularly under basic conditions, the ortho isomer may be the preferred choice. The provided experimental protocols for HPLC and NMR analysis offer robust methods for researchers to assess the stability of these valuable reagents under their specific experimental conditions.
References
Performance of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4-Bromo-3-(trifluoromethyl)phenylboronic acid in various solvent systems, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of direct comparative studies on this specific molecule, this guide draws upon experimental data from structurally similar compounds to provide insights into its reactivity, stability, and optimal reaction conditions.
Executive Summary
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 4-bromo-3-(trifluoromethyl)phenyl moiety in the development of pharmaceuticals and advanced materials. The choice of solvent significantly impacts the efficiency of cross-coupling reactions involving this boronic acid, influencing yield, reaction time, and side-product formation. This guide presents a compilation of data from related Suzuki-Miyaura coupling reactions to infer the performance of this compound and compares it with alternative substituted phenylboronic acids.
Performance in Suzuki-Miyaura Cross-Coupling: Solvent Effects
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reaction's efficiency with this compound is highly dependent on the solvent system. Generally, aprotic polar solvents and aqueous mixtures are employed to facilitate the dissolution of reagents and the catalytic cycle.
Data from Analogous Systems
The following table summarizes the performance of various palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving substrates structurally similar to this compound. This data provides a basis for selecting an appropriate solvent system.
| Aryl Halide/Triflate | Boronic Acid | Pd-Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 110 | 0.67 | 9 | [1] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Toluene | 110 | 0.67 | 21 | [1] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Acetonitrile | 80 | 0.67 | 45 | [1] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol | 80 | 0.67 | 62 | [1] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol/H₂O (1:1) | 80 | 0.67 | 89 | [1][2] |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 | [3] |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 | [4][5][6] |
| 2-Bromo-trifluoroaniline derivative | Arylboronic acid | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 2-24 | 95 | [7] |
| 2-Bromo-trifluoroaniline derivative | Arylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 2-MeTHF | 80 | 2-24 | <5 | [7] |
Key Observations:
-
Aqueous mixtures , particularly with ethanol or DMF, often provide excellent yields, likely due to the enhanced solubility of the boronic acid and the base, as well as the promotion of the transmetalation step.
-
Aprotic polar solvents like dioxane and acetonitrile can be effective, though yields may vary depending on the specific substrates and catalyst system.
-
2-Methyltetrahydrofuran (2-MeTHF) has shown high efficacy in specific catalyst systems for related compounds.[7]
-
The choice of catalyst and ligand is crucial and interdependent with the solvent system. For instance, certain ligands may show optimal performance in specific solvents.
Comparison with Alternative Boronic Acids
The reactivity of this compound can be benchmarked against other substituted phenylboronic acids. The electronic nature of the substituents plays a significant role in the transmetalation step of the Suzuki-Miyaura coupling.
| Boronic Acid | Key Features | Expected Reactivity in Suzuki-Miyaura Coupling |
| This compound | Contains a moderately deactivating bromo group and a strongly electron-withdrawing trifluoromethyl group. | The electron-withdrawing nature of the trifluoromethyl group can enhance the rate of transmetalation. The bromo substituent provides a handle for further functionalization. |
| 4-Bromo-3-fluorophenylboronic acid | Features a bromo group and a moderately electron-withdrawing fluoro group. | Generally expected to have good reactivity, similar to the trifluoromethyl analogue, though the electronic effect of fluorine is less pronounced than that of the trifluoromethyl group. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Possesses two strongly electron-withdrawing trifluoromethyl groups. | The strong electron-withdrawing character of two trifluoromethyl groups is expected to significantly accelerate the transmetalation step, potentially leading to higher reaction rates and yields. |
| 4-Methoxyphenylboronic acid | Contains an electron-donating methoxy group. | The electron-donating group can sometimes slow down the transmetalation step compared to electron-deficient boronic acids. |
Experimental Protocols
Below is a general, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a substituted arylboronic acid, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, or 2-MeTHF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The performance of this compound in Suzuki-Miyaura cross-coupling reactions is highly influenced by the choice of solvent, catalyst, and base. While direct comparative data is limited, evidence from analogous systems strongly suggests that aqueous solvent mixtures, such as ethanol/water or DMF/water, in combination with a suitable palladium catalyst and a carbonate or phosphate base, are likely to provide high yields. For challenging couplings, specialized catalyst systems in solvents like 2-MeTHF may offer superior performance. The electron-withdrawing trifluoromethyl group is expected to enhance the reactivity of this boronic acid compared to electron-neutral or electron-rich analogues. Researchers should consider the information presented in this guide as a starting point for reaction optimization.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-3-(trifluoromethyl)phenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-Bromo-3-(trifluoromethyl)phenylboronic acid, a compound frequently used in chemical research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Proper disposal of this compound must be conducted in accordance with national and local regulations.[1] This involves treating it as special waste and arranging for its disposal by a licensed company.[2] It is crucial to avoid mixing this chemical with other waste and to keep it in its original or a suitably labeled container.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[3][4] All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][5] An eyewash station and emergency shower must be readily accessible.[5]
In case of a spill:
-
Evacuate unprotected personnel from the area.
-
Prevent the spill from entering drains, waterways, or soil.[1][3][4]
-
For solid spills, carefully sweep up or absorb with an inert material and place it into a suitable, labeled disposal container.[3][6][7] Avoid generating dust.[1][5][6]
-
Consult local regulations for proper disposal of the cleanup materials.[3][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Container Management:
-
Storage of Waste:
-
Arranging for Disposal:
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[10] The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your local regulations.[10] Deface or remove the original label.[10]
-
Hazard Profile and Quantitative Data
| Hazard Category | Associated Risks and Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] Avoid ingestion, skin contact, and inhalation of dust.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] Wear protective gloves and clothing.[3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] Wear appropriate eye protection.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5][6] Use only in a well-ventilated area or with respiratory protection.[3][5] |
| Environmental Hazards | Avoid release to the environment as it may be harmful to aquatic life.[5][11] Do not let the product enter drains.[1][3][4] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The key is to follow established hazardous waste management practices as dictated by institutional and regulatory standards.
Disposal Decision Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. afgsci.com [afgsci.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling 4-Bromo-3-(trifluoromethyl)phenylboronic Acid
Union City, CA - To ensure the highest standards of laboratory safety, this document provides crucial safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals working with 4-Bromo-3-(trifluoromethyl)phenylboronic acid (CAS No. 128796-39-4). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
This compound is a solid compound that can be harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. All personnel must be equipped with the following PPE before handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields meeting ANSI Z87.1 standards.[6] | To protect eyes from dust particles and splashes, preventing serious irritation.[2][3][7] |
| Hand Protection | Chemical-resistant nitrile gloves.[7] | To prevent skin contact, which can cause irritation.[1][2][7] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator is required if dust generation is likely or when working outside of a certified chemical fume hood.[3][7] | To prevent inhalation of dust, which may cause respiratory tract irritation.[2][3][4][8] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following step-by-step protocol must be followed.
Step 1: Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this solid compound must be performed inside a certified chemical fume hood to minimize inhalation risk.[4][7]
-
Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Eyewash and Safety Shower: Know the location of the nearest eyewash station and safety shower, and ensure the path to them is unobstructed.[9][10]
Step 2: Handling and Dispensing
-
Don PPE: Put on all required PPE as specified in the table above.
-
Grounding: When transferring the powder, ground the container and receiving equipment to prevent static discharge.
-
Minimize Dust: Open the container carefully. Use a spatula to gently transfer the desired amount of the compound onto weighing paper or into a container. Avoid any actions that could generate dust.[1][7]
-
Close Container: Securely close the main container immediately after dispensing.[7][11]
-
Clean Up: Clean any minor spills within the fume hood immediately using appropriate methods.[1]
Step 3: Post-Handling
-
Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have come into contact with the chemical.
-
Hand Washing: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.[1][4][7] Do not eat, drink, or smoke in the laboratory.[1][7]
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | Includes used weighing paper, contaminated paper towels, and disposable PPE (gloves, etc.). Place all items in a designated, sealed, and clearly labeled hazardous waste container.[12] |
| Empty Containers | Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).[7] Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines, which may include defacing the label before disposal. |
| Unused/Surplus Chemical | Do not dispose of down the drain.[8] Collect in its original container or a compatible, labeled hazardous waste container for disposal via a licensed waste disposal plant.[1][9] |
| Spill Cleanup Material | In case of a spill, sweep or vacuum the material into a suitable, closed container for disposal.[1][7] Do not generate dust. Ensure cleanup is performed by trained personnel wearing appropriate PPE.[7] |
All chemical waste disposal must adhere to local, state, and federal regulations.[1][8] If you have questions about waste disposal, contact your institution's Environmental Health & Safety (EHS) office.[12]
References
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. amherst.edu [amherst.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





